molecular formula C20H20ClNO5 B1649384 Berberine chloride hydrate CAS No. 68030-18-2

Berberine chloride hydrate

Numéro de catalogue: B1649384
Numéro CAS: 68030-18-2
Poids moléculaire: 389.8 g/mol
Clé InChI: BPNJXFPOPCFZOC-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Berberine chloride hydrate is a useful research compound. Its molecular formula is C20H20ClNO5 and its molecular weight is 389.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNJXFPOPCFZOC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20987465
Record name 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68030-18-2
Record name Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride, monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068030182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to Berberine (B55584) Chloride Hydrate (B1144303) for Scientific Researchers

This guide provides an in-depth overview of berberine chloride hydrate, a compound of significant interest in the scientific and medical communities.[1] Derived from various plants, including those of the Berberis and Coptis species, this isoquinoline (B145761) alkaloid has a long history of use in traditional medicine.[1][2] Today, it is the subject of extensive research for its multifaceted therapeutic potential in a wide range of conditions, from metabolic disorders to cancer.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a compilation of SEO-driven long-tail keywords, a summary of its mechanisms of action with pathway diagrams, quantitative data from relevant studies, and detailed experimental protocols.

SEO-Driven Long-Tail Keywords for Researchers

To enhance the discoverability of research related to this compound, a comprehensive list of long-tail keywords is essential. These specific, niche search terms are more likely to be used by scientists seeking detailed information.[3]

By Research Area:

  • Mechanism of Action:

    • This compound AMPK activation mechanism

    • MAPK signaling pathway modulation by berberine

    • This compound and NF-κB inhibition

    • Mitochondrial function effects of berberine chloride

    • Berberine regulation of gene expression in cancer cells

    • Dual topoisomerase I and II inhibition by berberine[4]

    • Berberine induction of autophagic cell death in cancer[5]

  • Disease/Condition:

    • This compound for type 2 diabetes treatment[6][7]

    • Anticancer effects of berberine on non-small cell lung cancer[8]

    • Berberine for lowering LDL cholesterol and triglycerides[9]

    • Neuroprotective effects of berberine in Alzheimer's disease models[2]

    • This compound anti-inflammatory properties in mastitis[10]

    • Berberine treatment for polycystic ovary syndrome (PCOS)[11]

    • Berberine efficacy in treating metabolic syndrome[12]

  • Experimental Protocols & Techniques:

    • HPLC method for berberine chloride quantification[13][14]

    • Cell viability assay protocol for berberine treatment

    • Western blot analysis of AMPK phosphorylation after berberine

    • In vivo berberine chloride dihydrate toxicology studies[15]

    • Nanoparticulate delivery systems for berberine hydrochloride[5][16]

    • Berberine effects on gut microbiota composition[17]

  • Pharmacokinetics & Formulation:

    • Improving bioavailability of this compound

    • Berberine interaction with cytochrome P450 enzymes[1]

    • Pharmacokinetic analysis of berberine in rat plasma

    • Solid lipid nanoparticles for berberine delivery[11]

    • Berberine hydrochloride liposome (B1194612) preparation and characterization[5]

Pharmacological Properties and Mechanisms of Action

This compound's therapeutic effects stem from its ability to modulate multiple biochemical and signaling pathways.[1][2]

Core Mechanisms
  • AMP-Activated Protein Kinase (AMPK) Activation : A primary mechanism is the activation of AMPK, a key regulator of cellular energy homeostasis.[2] This action enhances glucose uptake in muscle cells, improves insulin (B600854) sensitivity, and promotes fatty acid oxidation, making it a promising agent for metabolic disorders like type 2 diabetes.[1][2]

  • Anti-inflammatory Effects : Berberine exerts anti-inflammatory effects by inhibiting the activation of the TLR4/NF-κB signaling pathway.[10][18] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][10][18]

  • Anticancer Properties : Its antineoplastic activities include inducing apoptosis (programmed cell death) and cell cycle arrest, as well as inhibiting cancer cell migration and invasion.[5][11] These effects are mediated through the regulation of multiple pathways, including the Bcl-2/Bax apoptosis pathway and the inhibition of matrix metalloproteinases (MMPs).[8]

  • Lipid Metabolism Modulation : The compound helps regulate lipid metabolism by downregulating genes involved in lipid synthesis and upregulating those involved in lipid oxidation.[2] This contributes to lower plasma triglycerides and LDL cholesterol.[2][9]

  • Antioxidant Properties : Studies have shown that berberine hydrochloride possesses significant antioxidant capabilities, including the ability to scavenge free radicals like DPPH, ABTS, and hydroxyl radicals.[19]

Signaling Pathways

Below are visualizations of key signaling pathways modulated by this compound, created using the DOT language.

AMPK_Activation Berberine Berberine Chloride Hydrate AMPK AMPK Berberine->AMPK Activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity AMPK->Insulin_Sensitivity Fatty_Acid_Oxidation Enhanced Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Lipid_Synthesis Decreased Lipid Synthesis AMPK->Lipid_Synthesis

Caption: Berberine activates AMPK, leading to beneficial metabolic effects.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKB I-κB TLR4->IKB Activates NF_kB NF-κB IKB->NF_kB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Cytokines Upregulates Berberine Berberine Chloride Hydrate Berberine->TLR4 Inhibits Berberine->IKB Inhibits Phosphorylation Inflammation Inflammation Cytokines->Inflammation Apoptosis_Pathway cluster_ratio Bcl-2/Bax Ratio Berberine Berberine Chloride Hydrate Bcl2 Bcl-2 Berberine->Bcl2 Downregulates Bax Bax Berberine->Bax Upregulates Caspases Caspases Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Cell_Assay_Workflow cluster_prolif Proliferation (MTT Assay) cluster_apop Apoptosis (Flow Cytometry) Start Seed A549 cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of This compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 MTT Add MTT reagent Incubate2->MTT Harvest Harvest cells Incubate2->Harvest Incubate3 Incubate for 4h MTT->Incubate3 Solubilize Add DMSO to solubilize formazan Incubate3->Solubilize Measure_Prolif Measure absorbance at 570 nm Solubilize->Measure_Prolif Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain Analyze Analyze using Flow Cytometry Stain->Analyze

References

Author: BenchChem Technical Support Team. Date: December 2025

Foundational & Exploratory Drug Discovery: A Technical Guide to Target Identification and Validation

Introduction: The initial stages of drug discovery are foundational, focusing on the identification and validation of biological targets that play a crucial role in disease. This exploratory phase is critical for establishing a sound biological rationale before committing to extensive medicinal chemistry and clinical development programs. A key principle in this early stage is "target validation," which aims to provide definitive evidence that modulating a specific target will have the desired therapeutic effect.[1][2][3] This guide provides an in-depth overview of the core concepts, experimental methodologies, and data interpretation central to this discovery process.

Quantitative Analysis of Target Validation Methods

The validation of a potential drug target involves a multi-faceted approach, integrating genetic, proteomic, and pharmacological evidence. The confidence in a target's role in a disease is built upon the convergence of data from multiple orthogonal methods. The table below summarizes key quantitative parameters associated with widely used target validation techniques.

Validation Method Typical Efficacy (% Knockdown/Inhibition) Time to Result Throughput Key Application
RNA Interference (RNAi) 70-95% mRNA reduction[4]24-72 hoursHighRapid assessment of gene function in vitro.[1][3]
CRISPR-Cas9 Gene Editing >90% gene knockout1-3 weeks (for cell line)MediumPermanent gene disruption for in-depth functional analysis.[5]
Small Molecule Inhibitors Variable (nM to µM IC50)Hours to daysHighPharmacological validation and assessment of druggability.[5]
Antibody-based Targeting Variable (pM to nM Kd)Days to weeksLow to MediumValidation of extracellular targets and therapeutic potential.
Cellular Thermal Shift Assay (CETSA) Measures target engagement1-2 daysMediumQuantifying drug-protein interaction within cells.[3]

Detailed Experimental Protocol: RNA Interference (RNAi) for Target Validation

Objective: To determine the effect of silencing a target gene (Gene X) on cell viability in a cancer cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • siRNA targeting Gene X (at least two independent sequences)

  • Non-targeting control siRNA

  • Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 96-well cell culture plates

  • Reagents for cell viability assay (e.g., CellTiter-Glo)

  • Reagents for qRT-PCR (for knockdown validation)

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA Transfection Complex Preparation:

    • For each well, dilute the siRNA (final concentration of 10-20 nM) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for complex formation.

  • Transfection:

    • Add the siRNA-transfection reagent complexes to the appropriate wells of the 96-well plate.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Validation of Gene Knockdown (qRT-PCR):

    • After the incubation period, lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Use qRT-PCR with primers specific for Gene X and a reference gene to quantify the reduction in mRNA levels.

  • Phenotypic Assay (Cell Viability):

    • At the desired time point post-transfection (e.g., 48 or 72 hours), perform a cell viability assay according to the manufacturer's protocol.

    • Measure the luminescence or fluorescence to determine the relative number of viable cells in each well.

  • Data Analysis:

    • Normalize the cell viability data to the non-targeting control siRNA-treated cells.

    • Compare the viability of cells treated with Gene X siRNA to the controls. A significant reduction in viability suggests that Gene X is important for cell survival.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the ERK1/2 signaling pathway, a critical regulator of cell proliferation and survival, and a common target in oncology drug discovery.[7][8][9] Dysregulation of this pathway is implicated in a significant portion of human cancers.[7][8]

ERK1_2_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Caption: Simplified ERK1/2 signaling cascade.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for target identification and validation, starting from initial hypothesis generation to preclinical candidate selection.[1][5]

Target_Validation_Workflow Hypothesis Hypothesis Generation (Genomics, Proteomics, Literature) TargetID Target Identification Hypothesis->TargetID GeneticVal Genetic Validation (RNAi, CRISPR) TargetID->GeneticVal PharmVal Pharmacological Validation (Small Molecules, Antibodies) TargetID->PharmVal AssayDev Assay Development & High-Throughput Screening GeneticVal->AssayDev PharmVal->AssayDev LeadOpt Lead Optimization AssayDev->LeadOpt Preclinical Preclinical Candidate LeadOpt->Preclinical

Caption: A typical drug discovery target validation workflow.

References

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Content Type: An in-depth technical guide on the core methodological and application aspects of using Rapamycin (also known as Sirolimus) in a research context.

Introduction

Rapamycin is a macrolide compound originally discovered as an antifungal agent, but now widely recognized for its potent immunosuppressive and anti-proliferative properties.[1][2] Its primary mechanism of action is the specific inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] This unique function has established Rapamycin as an indispensable tool in various research fields, including cancer biology, immunology, aging, and autophagy studies.[2][5] This guide provides a detailed overview of Rapamycin's mechanism of action, quantitative data on its activity, and comprehensive protocols for its application in key research experiments.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects by targeting the mTOR signaling pathway. The mTOR kinase is the core component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][6] Rapamycin's primary action is the allosteric inhibition of mTORC1.[7]

Upon entering the cell, Rapamycin binds to the intracellular receptor FK506-binding protein of 12 kDa (FKBP12).[3][5] This newly formed Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein within the mTORC1 complex.[3][8] This interaction inhibits mTORC1's kinase activity, preventing the phosphorylation of its key downstream targets, including S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which are critical regulators of protein synthesis and cell growth.[7] While mTORC1 is highly sensitive to Rapamycin, mTORC2 is considered largely insensitive to acute treatment, though prolonged exposure can affect its function in some cell types.[3][9]

mTOR_Signaling_Pathway Rapamycin's Mechanism of Action via mTORC1 Inhibition cluster_input Upstream Signals cluster_pi3k PI3K/AKT Pathway cluster_mtorc1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 activates PI3K PI3K AKT AKT PI3K->AKT activates TSC1_2 TSC1/2 AKT->TSC1_2 inhibits Rheb Rheb TSC1_2->Rheb inhibits Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Rapamycin Rapamycin Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12 FKBP12 FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 inhibits

Caption: Rapamycin inhibits the mTORC1 signaling pathway. (Within 100 characters)

Quantitative Data Presentation

The efficacy of Rapamycin can be quantified by various parameters, including its half-maximal inhibitory concentration (IC50) in cell culture and its pharmacokinetic properties in vivo.

In Vitro Efficacy: IC50 Values in Cancer Cell Lines

The IC50 of Rapamycin varies significantly across different cell lines, even those from the same tissue of origin, reflecting intrinsic sensitivities and resistance mechanisms.[10][11]

Cell LineCancer TypeIC50 (Approximate)Reference(s)
MCF-7Breast Cancer~20 nM[3][10]
MDA-MB-231Breast Cancer>20 µM[10][11]
T98GGlioblastoma2 nM[3][11]
U87-MGGlioblastoma1 µM[11]
T24Urothelial Carcinoma100 pM - 10 nM[3][12]
UMUC3Urothelial Carcinoma100 pM - 10 nM[3][12]
Ca9-22Oral Cancer~15 µM[3][13]
HEK293Embryonic Kidney~0.1 nM[3]

Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, assay method) and should be determined empirically for each specific cell line and experiment.[11]

In Vivo Pharmacokinetics

The pharmacokinetic profile of Rapamycin is characterized by a long elimination half-life and significant distribution into erythrocytes.[1][14]

Animal ModelDoseKey Pharmacokinetic ParametersReference(s)
CD2F1 Mice (Prodrug)10 mg/kg (IV)Half-life: 2.1 h; Clearance: 12.5 ml/min/kg[15]
CD2F1 Mice (Prodrug)100 mg/kg (IV)Half-life: 4.8 h; Clearance: 39.3 ml/min/kg[15]
Healthy Dogs0.1 mg/kg (Oral, daily)Half-life: 99.5 ± 89.5 h; Max Concentration: 5.49 ± 1.99 ng/mL[16]

Note: Data is compiled from studies using different formulations and administration routes. These values serve as a general guide.

Experimental Protocols

Verifying the inhibition of the mTORC1 pathway is a critical step in experiments using Rapamycin. Western blotting is the most common technique used to measure the phosphorylation status of mTORC1's downstream targets.[8][17]

Protocol: mTORC1 Inhibition Assay via Western Blot

This protocol provides a detailed methodology for treating cultured cells with Rapamycin and assessing the phosphorylation of S6K1 and 4E-BP1.

1. Reagent Preparation:

  • Rapamycin Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving Rapamycin powder in a sterile solvent like DMSO or ethanol.[5] Aliquot and store at -20°C or -80°C.[3]

  • Lysis Buffer: Use a suitable lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states.[8][17]

  • Antibodies:

    • Primary Antibodies: Rabbit anti-phospho-p70S6K (Thr389), Rabbit anti-p70S6K, Rabbit anti-phospho-4E-BP1 (Thr37/46), Rabbit anti-4E-BP1.

    • Loading Control: Mouse or Rabbit anti-β-actin or anti-GAPDH.

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

2. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293, MCF-7) in multi-well plates and grow to 70-80% confluency.[18]

  • Perform a dose-response experiment to determine the optimal concentration. A common starting range is 1-100 nM.[17]

  • For the experiment, replace the culture medium with fresh medium containing the desired concentration of Rapamycin or a vehicle control (e.g., DMSO).[18]

  • Incubate for a predetermined time (e.g., 1, 2, 6, or 24 hours). A 1-2 hour incubation is often sufficient to observe inhibition of phosphorylation.[17][18]

3. Cell Lysis and Protein Quantification:

  • After treatment, place culture plates on ice and aspirate the medium.[8]

  • Wash cells once with ice-cold phosphate-buffered saline (PBS).[8]

  • Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[18]

  • Incubate on ice for 30 minutes with occasional vortexing.[8]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[5][8]

  • Transfer the supernatant (total protein extract) to a new tube and determine the protein concentration using a standard method like the BCA assay.[17]

4. Western Blotting:

  • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and add Laemmli sample buffer.[8]

  • Boil samples at 95-100°C for 5-10 minutes to denature proteins.[5]

  • Load samples onto a polyacrylamide gel (SDS-PAGE) and perform electrophoresis to separate proteins by size.[8]

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) diluted in blocking buffer, typically overnight at 4°C.[8]

  • Wash the membrane three times with TBST.[8]

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane again three times with TBST.[5]

  • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[8]

  • Data Analysis: Quantify band intensities using densitometry software. A decrease in the signal for phosphorylated proteins (normalized to total protein and a loading control) indicates successful inhibition of mTORC1 by Rapamycin.[8]

Western_Blot_Workflow cluster_prep Phase 1: Cell Preparation & Treatment cluster_lysis Phase 2: Protein Extraction cluster_wb Phase 3: Western Blot cluster_analysis Phase 4: Analysis node_style_step node_style_step node_style_action node_style_action node_style_endpoint node_style_endpoint node_style_input node_style_input A 1. Seed Cells (70-80% Confluency) B 2. Treat with Rapamycin (or Vehicle Control) A->B C 3. Wash with ice-cold PBS B->C D 4. Lyse Cells (RIPA + Inhibitors) C->D E 5. Centrifuge & Collect Supernatant D->E F 6. Quantify Protein (BCA Assay) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer (to PVDF/NC) G->H I 9. Blocking H->I J 10. Primary Antibody Incubation (p-S6K) I->J K 11. Secondary Antibody Incubation (HRP) J->K L 12. ECL Detection K->L M 13. Image Acquisition & Densitometry L->M N Result: Decreased p-S6K/ p-4E-BP1 Signal M->N

Caption: Experimental workflow for Western Blot validation of mTORC1 inhibition. (Within 100 characters)

References

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking detailed technical information, long-tail keywords provide a precise way to find relevant in-depth guides and whitepapers. These specific, often longer phrases, indicate a user's clear intent and need for specialized content, leading to higher engagement and conversion rates for content creators.[1][2][3] Unlike broad, short-tail keywords, long-tail keywords face less competition in search rankings, making it easier for niche content to reach its target audience.[1][3]

The following table categorizes potential long-tail keywords that a professional in the life sciences might use when searching for technical documentation on drug development and core signaling pathways. These keywords often incorporate specific scientific terminology, experimental stages, and disease states to narrow down search results.[1][4]

CategoryLong-tail Keyword
Target Identification & Validation "small molecule inhibitors for KRAS G12C mutation"
"validating novel oncology drug targets using CRISPR"
"GPCR allosteric modulator screening assays"
"deubiquitinase inhibitors for neurodegenerative diseases"
"ion channel drug discovery for chronic pain"
High-Throughput Screening (HTS) "high-throughput screening assays for kinase inhibitors"
"phenotypic screening strategies in drug discovery"
"DNA-encoded library technology for lead generation"
"fragment-based drug discovery workflow"
"automation of cell-based assays for HTS"
Lead Optimization & ADME "optimizing drug-like properties of lead compounds"
"in vitro ADME profiling of drug candidates"
"structure-activity relationship (SAR) analysis of novel compounds"
"cytochrome P450 inhibition assays protocol"
"predictive toxicology models in early drug development"
Signaling Pathway Analysis "modulating the PI3K/Akt/mTOR pathway in cancer"[5]
"Wnt signaling pathway inhibitors for colorectal cancer"[6]
"NF-κB signaling in inflammatory disease drug discovery"
"JAK-STAT pathway targeting for autoimmune disorders"
"Hedgehog signaling pathway antagonists for basal cell carcinoma"
Preclinical & Translational Research "patient-derived xenograft models for oncology drug testing"
"biomarker discovery for targeted cancer therapy"[7]
"pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical studies"
"IND-enabling toxicology studies for small molecules"
"translational strategies for orphan drug development"
Specific Therapeutic Areas "monoclonal antibody development for autoimmune diseases"
"gene therapy approaches for rare genetic disorders"
"proteolysis-targeting chimera (PROTAC) development for oncology"[7]
"neuroinflammation drug discovery and development"
"antiviral drug development for emerging infectious diseases"
Regulatory & Manufacturing "FDA regulations for cell and gene therapy products"
"CMC (Chemistry, Manufacturing, and Controls) for biologics"
"Good Manufacturing Practice (GMP) for clinical trial materials"
"navigating the regulatory pathway for orphan drugs"
"quality by design (QbD) principles in pharmaceutical development"

References

Berberine Chloride Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Berberine (B55584) chloride hydrate (B1144303), tailored for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, and key biological activities, with a focus on its role in modulating critical cellular signaling pathways.

Chemical Identification

Berberine chloride hydrate is the hydrated salt form of berberine, a quaternary ammonium (B1175870) salt from the protoberberine group of isoquinoline (B145761) alkaloids. While several CAS numbers are referenced in literature and commercial sources, the most frequently cited CAS number for this compound is 141433-60-5 .[1][2][3][4][5][6] Other reported CAS numbers include 68030-18-2 and 633-65-8 for berberine chloride and its hydrated forms.[7][8][9][10][11]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The values represent data compiled from various suppliers and databases.

PropertyValueReferences
Molecular Formula C₂₀H₁₈ClNO₄·xH₂O[1][2][3]
Molecular Weight 371.81 g/mol (anhydrous basis)[2][3][10]
Appearance Yellow crystals or crystalline powder[1][2]
Melting Point 145 °C (decomposition) or 204-206 °C (decomposition)[1][2]
Solubility Soluble in hot water; slightly soluble in water and ethanol.[8][12]
Purity Typically ≥90% or ≥95%[2][13]

Biological Activity and In Vitro Data

Berberine is recognized for its broad range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][7] It is known to induce the generation of reactive oxygen species (ROS) and inhibit DNA topoisomerase.[7][12]

The following table presents quantitative data from in vitro studies on the effects of this compound on colorectal carcinoma cell lines.

Cell LineAssayEndpointResultReferences
LoVoProliferationIC₅₀ (72h)40.8 ± 4.1 μM[8]
HCT116ProliferationIC₅₀ (72h)98.6 ± 2.9 μM[8]
LoVoCell Cycle Analysis (24h)Cell Cycle ArrestAccumulation of cells in the G2/M phase at 40 μM[8][14]
LoVoProtein Expression (24h)Western BlotSuppression of cyclin B1, cdc2, and cdc25c at 10-80 μM[8][14]

Key Signaling Pathways

Berberine exerts its biological effects by modulating a multitude of cellular signaling pathways implicated in cancer and inflammation. These include the NF-κB, MAPK, and PI3K/AKT/mTOR pathways.[15][16][17][18]

Berberine_Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_cancer Cancer-Related Signaling BBR1 Berberine NFkB NF-κB Pathway BBR1->NFkB Inhibits JAK_STAT JAK/STAT Pathway BBR1->JAK_STAT Modulates MAPK_inf MAPK Pathway BBR1->MAPK_inf Modulates BBR2 Berberine PI3K_AKT PI3K/AKT BBR2->PI3K_AKT Inhibits mTOR mTOR BBR2->mTOR Inhibits Wnt Wnt/β-catenin BBR2->Wnt Inhibits Apoptosis Apoptosis BBR2->Apoptosis Induces PI3K_AKT->mTOR Activates CellCycle CellCycle mTOR->CellCycle Promotes Wnt->CellCycle Promotes

Key signaling pathways modulated by Berberine.

Experimental Protocols

This section provides a representative methodology for investigating the in vitro effects of this compound on cancer cell lines, based on published studies.[8][14]

Objective: To determine the anti-proliferative and cell cycle effects of this compound on a human colorectal cancer cell line (e.g., LoVo).

Materials:

  • This compound

  • LoVo human colorectal adenocarcinoma cells

  • Cell culture medium (e.g., F-12K Medium) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Propidium (B1200493) iodide (PI)

  • RNase A

  • Phosphate-buffered saline (PBS)

  • Antibodies for Western blotting (e.g., anti-cyclin B1, anti-cdc2, anti-cdc25c, anti-β-actin)

Workflow Diagram:

Experimental_Workflow cluster_workflow In Vitro Analysis of this compound cluster_assays Assays start Cell Culture (LoVo cells) treatment Treat cells with This compound (1.25-160 μM) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation prolif_assay MTT Assay for Proliferation (IC50) incubation->prolif_assay cell_cycle_assay Flow Cytometry for Cell Cycle Analysis incubation->cell_cycle_assay protein_assay Western Blot for Protein Expression incubation->protein_assay data_analysis Data Analysis prolif_assay->data_analysis cell_cycle_assay->data_analysis protein_assay->data_analysis

General workflow for in vitro experiments.

Detailed Methodologies:

  • Cell Culture and Treatment:

    • Culture LoVo cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Seed cells in multi-well plates at a predetermined density.

    • After allowing cells to attach, treat them with various concentrations of this compound (e.g., ranging from 1.25 μM to 160 μM) for specified durations (e.g., 24, 48, and 72 hours).[8][14]

  • Cell Proliferation Assay (MTT Assay):

    • Following treatment, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

  • Cell Cycle Analysis (Flow Cytometry):

    • Harvest cells after treatment (e.g., with 10-80 μM Berberine for 24 hours).[8][14]

    • Wash the cells with PBS and fix them in cold 70% ethanol.

    • Treat the fixed cells with RNase A to degrade RNA.

    • Stain the cellular DNA with propidium iodide (PI).

    • Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.

  • Protein Expression Analysis (Western Blot):

    • Lyse the treated cells to extract total proteins.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., cyclin B1, cdc2, cdc25c) and a loading control (e.g., β-actin).

    • Incubate with a corresponding secondary antibody.

    • Visualize the protein bands using an appropriate detection system.

References

Berberine Chloride Hydrate: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of berberine (B55584) chloride hydrate (B1144303), a quaternary ammonium (B1175870) salt of an isoquinoline (B145761) alkaloid with significant therapeutic potential. This document collates essential physicochemical data, details experimental protocols for its characterization, and elucidates a key signaling pathway through which it exerts its biological effects.

Core Physicochemical Data

Berberine chloride can exist in various states of hydration, which influences its molecular weight. The following table summarizes the molecular formula and weight of its anhydrous and hydrated forms.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
Berberine Chloride (Anhydrous)C₂₀H₁₈ClNO₄371.81[1][2]
Berberine Chloride MonohydrateC₂₀H₂₀ClNO₅389.83[3][4][5]
Berberine Chloride DihydrateC₂₀H₂₂ClNO₆407.8[6][7][8]

Key Signaling Pathway: AMPK Activation

Berberine is a well-documented activator of the AMP-activated protein kinase (AMPK) signaling pathway.[9][10] This pathway is a central regulator of cellular energy homeostasis. Activation of AMPK by berberine leads to a cascade of downstream effects that contribute to its therapeutic benefits, including improved glucose metabolism and reduced inflammation.

Berberine_AMPK_Pathway Berberine Berberine AMPK AMPK Berberine->AMPK Activates pAMPK p-AMPK (Activated) AMPK->pAMPK Phosphorylation Downstream Downstream Effectors pAMPK->Downstream Metabolism Improved Glucose Metabolism Downstream->Metabolism Inflammation Reduced Inflammation Downstream->Inflammation

Berberine's activation of the AMPK signaling pathway.

Experimental Protocols

Determination of Molecular Weight and Formula: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method can be used for the determination of berberine chloride and its degradation products.[11]

  • Instrumentation: A standard HPLC system equipped with a pump, PDA detector, and a reversed-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.05 M phosphate (B84403) buffer (pH 3) in a 25:75 v/v ratio. The mobile phase should be filtered and degassed before use.[11]

  • Flow Rate: 1.0 mL/min.[11][12]

  • Detection Wavelength: 265 nm or 345 nm.[12][13][14]

  • Sample Preparation:

    • Accurately weigh and dissolve the berberine chloride hydrate sample in the mobile phase to a known concentration (e.g., 100 µg/mL).[11]

    • For tablet analysis, grind the tablets to a fine powder, dissolve in the mobile phase, and centrifuge to remove excipients. The supernatant is then diluted to the desired concentration.[15]

  • Analysis: Inject the sample and a reference standard of known concentration into the HPLC system. The retention time of the main peak in the sample chromatogram should correspond to that of the reference standard. The molecular weight can be confirmed by mass spectrometry coupled with the HPLC system.

Physicochemical Characterization

The physicochemical properties of this compound can be evaluated to understand its solid-state characteristics and stability.[16][17]

  • Differential Scanning Calorimetry (DSC): To study the thermal behavior and phase transitions of the different hydrate forms. Samples are heated in a sealed aluminum pan at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the presence of water in the hydrated forms. Spectra are typically recorded using the potassium bromide (KBr) disk method.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of berberine chloride and its hydrates in solution. ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent.[17]

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound sample.

Experimental_Workflow Sample Berberine Chloride Hydrate Sample HPLC HPLC Analysis Sample->HPLC DSC DSC Analysis Sample->DSC FTIR FTIR Analysis Sample->FTIR NMR NMR Analysis Sample->NMR Purity Purity & Identity Confirmation HPLC->Purity Thermal Thermal Behavior & Phase Transitions DSC->Thermal Structure Structural Elucidation FTIR->Structure NMR->Structure

References

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

Author: BenchChem Technical Support Team. Date: December 2025

To effectively guide the creation of an in-depth technical guide or whitepaper for an audience of researchers, scientists, and drug development professionals, keywords can be categorized based on five key researcher intents. This framework ensures that the content directly addresses the specific needs of the audience at different stages of their research process.

The core topic for this guide is Target Identification and Validation in Drug Discovery .

Keyword Categorization by Researcher Intent

Keywords are categorized into five distinct intents: Foundational Knowledge, Methodological Inquiry, Comparative Analysis, Mechanistic Understanding, and Preclinical Application. This structure allows for the targeted creation of content that aligns with the specific information a researcher is seeking.

Researcher Intent CategoryAssociated KeywordsContent Focus
Foundational Knowledge what is drug target validation, importance of target identification, drug discovery process, druggable genome, target validation principlesIntroduce fundamental concepts, define key terms, and explain the significance of target validation in the drug discovery pipeline.
Methodological Inquiry CRISPR screening for target ID, shRNA library screening protocol, CETSA protocol, proteomics in target discovery, in vivo validation modelsProvide detailed experimental protocols, step-by-step guides for specific assays, and explanations of different technologies.
Comparative Analysis CRISPR vs RNAi for screening, CETSA vs ITC, in vitro vs in vivo models, target validation metrics, best assays for kinase targetsPresent quantitative data, compare the advantages and limitations of different methods, and offer data-driven decision-making criteria.
Mechanistic Understanding MAPK signaling pathway, target mechanism of action, on-target vs off-target effects, biomarker discovery, drug resistance mechanismsDetail biological pathways, explain how a target functions in disease, and explore the molecular consequences of its modulation.
Preclinical Application target to lead process, IND-enabling studies, pharmacokinetics for small molecules, preclinical toxicology, translational biomarkersBridge the gap from validated target to drug candidate, outlining next steps, regulatory considerations, and clinical relevance.

Data Presentation: Target Validation Metrics

Summarizing quantitative data in clear, structured tables is essential for enabling researchers to make informed comparisons. The following table presents hypothetical data comparing the validation scores of three potential kinase targets in a specific cancer type.

TargetGene Expression (Log2 Fold Change)CRISPR Screen (LFC < -1)Cellular Viability (IC50 in nM)In Vivo Tumor Growth Inhibition (%)Overall Validation Score
Kinase A2.5Yes5065%Strong
Kinase B1.8Yes35040%Moderate
Kinase C3.1No> 10,0005%Weak

Experimental Protocols: CRISPR-Cas9 Loss-of-Function Screen

Providing detailed methodologies allows for experimental replication and critical evaluation.

Objective: To identify genes that are essential for the survival of Cancer Cell Line X.

Materials:

  • Lentiviral-packaged genome-scale CRISPR library (e.g., GeCKO v2)

  • Cancer Cell Line X

  • Polybrene

  • Puromycin (B1679871)

  • Culture medium and supplements

  • DNA extraction kit

  • PCR reagents for library amplification

  • Next-Generation Sequencing (NGS) platform

Methodology:

  • Cell Line Preparation: Culture and expand Cancer Cell Line X to the required number for transduction, ensuring high viability (>95%).

  • Lentiviral Transduction: Transduce the cells with the CRISPR library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single guide RNA (sgRNA). Perform transduction in the presence of Polybrene (8 µg/mL).

  • Antibiotic Selection: 48 hours post-transduction, apply puromycin selection at a pre-determined concentration to eliminate non-transduced cells. Maintain selection for 72 hours.

  • Baseline Sample Collection (T0): After selection, harvest a representative population of cells to serve as the baseline control for sgRNA distribution.

  • Cell Population Expansion: Culture the remaining transduced cell population for 14-21 days to allow for the depletion of cells containing sgRNAs that target essential genes.

  • Final Sample Collection (T-final): Harvest the cell population at the end of the time course.

  • Genomic DNA Extraction: Extract genomic DNA from both the T0 and T-final cell pellets.

  • sgRNA Library Amplification: Use PCR to amplify the sgRNA-containing regions from the extracted genomic DNA.

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries to determine the read counts for each sgRNA in both the T0 and T-final populations.

  • Data Analysis: Normalize sgRNA read counts and calculate the log-fold change (LFC) between the T-final and T0 samples. Genes whose corresponding sgRNAs are significantly depleted (e.g., LFC < -1 and p-value < 0.05) are identified as essential genes and potential therapeutic targets.

Mandatory Visualizations

Diagrams are crucial for illustrating complex biological pathways, experimental workflows, and logical relationships, enhancing comprehension and retention.

G cluster_cytoplasm Cytoplasm ras RAS raf RAF ras->raf GTP mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus tf Transcription Factors nucleus->tf

A simplified diagram of the MAPK/ERK signaling pathway.

G A 1. Transduce Cells with CRISPR Lentiviral Library B 2. Select with Puromycin A->B C 3. Split Population B->C D0 4a. Harvest Baseline (T0) Sample C->D0 Initial Timepoint D1 4b. Culture Cells for 14-21 Days C->D1 Experimental Timepoint F 6. Extract Genomic DNA from T0 and T-final D0->F E 5. Harvest Final (T-final) Sample D1->E E->F G 7. PCR Amplify & Sequence sgRNA Cassettes F->G H 8. Analyze sgRNA Depletion (LFC Calculation) G->H

Experimental workflow for a CRISPR-Cas9 knockout screen.

G start Identified Target decision1 Is it genetically validated? start->decision1 decision2 Is there evidence of target engagement? decision1->decision2  Yes stop Stop/ De-prioritize decision1->stop No decision3 Is there a viable therapeutic window? decision2->decision3  Yes decision2->stop No proceed Proceed to Lead-Op decision3->proceed  Yes decision3->stop No

Logical decision-making process for target validation.

The Biological Activity of Berberine Chloride Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Berberine (B55584), an isoquinoline (B145761) alkaloid extracted from various plants, including those of the Berberis species, has a long history of use in traditional medicine.[1] This technical guide provides an in-depth overview of the multifaceted biological activities of its chloride hydrate (B1144303) salt, focusing on its therapeutic potential in oncology, metabolic disorders, and infectious diseases. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Anticancer Activity

Berberine exhibits significant anticancer properties across a range of malignancies by modulating numerous cellular processes, including proliferation, apoptosis, cell cycle progression, and metastasis.[2][3]

Mechanism of Action

The anticancer effects of berberine are attributed to its ability to interfere with multiple oncogenic signaling pathways.[4] It induces apoptosis (programmed cell death), promotes cell cycle arrest, and inhibits inflammation and angiogenesis (the formation of new blood vessels that supply tumors).[4][5] Key molecular targets include DNA topoisomerases and various signaling cascades such as PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK/ERK.[4][6] For instance, in colon cancer, berberine has been shown to inhibit the Wnt/β-catenin pathway by reducing the protein levels of β-catenin in both the nucleus and cytoplasm.[7]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of berberine have been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The IC50 values vary depending on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 (µM)Exposure Time (hr)Reference
HT29 Colon Cancer52.37 ± 3.4548[8]
T47D Breast Cancer2548[9]
MCF-7 Breast Cancer2548[9]
MCF-7 Breast Cancer272.15 ± 11.0648[8]
A549 Lung Cancer139.424[10]
HeLa Cervical Cancer159.524[10]
HeLa Cervical Cancer245.18 ± 17.3348[8]
HepG2 Liver Cancer3,587.924[10]
Tca8113 Oral Squamous Cell Carcinoma218.52 ± 18.7148[8]
CNE2 Nasopharyngeal Carcinoma249.18 ± 18.1448[8]
HCC70 Triple Negative Breast Cancer0.19Not Specified[11]
BT-20 Triple Negative Breast Cancer0.23Not Specified[11]
MDA-MB-468 Triple Negative Breast Cancer0.48Not Specified[11]
MDA-MB-231 Triple Negative Breast Cancer16.7Not Specified[11]
Key Signaling Pathways in Cancer

Berberine's efficacy in cancer treatment stems from its ability to modulate complex intracellular signaling networks.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Berberine Berberine PI3K PI3K Berberine->PI3K Inhibits AKT AKT Berberine->AKT Inhibits mTOR mTOR Berberine->mTOR Inhibits PTEN PTEN Berberine->PTEN Upregulates Receptor Growth Factor Receptor Receptor->PI3K PI3K->AKT AKT->mTOR Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation Promotes PTEN->PI3K Inhibits

Berberine inhibits the PI3K/AKT/mTOR signaling pathway.

Wnt_Beta_Catenin_Pathway cluster_nucleus Nucleus Berberine Berberine BetaCatenin β-catenin Berberine->BetaCatenin Reduces Expression & Promotes Degradation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, GSK-3β) Frizzled->DestructionComplex Inhibits DestructionComplex->BetaCatenin Promotes Degradation BetaCatenin_N β-catenin BetaCatenin->BetaCatenin_N Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) BetaCatenin_N->TargetGenes Activates

Berberine inactivates the Wnt/β-catenin signaling pathway.[7][12]
Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[13] The amount of formazan is proportional to the number of viable cells.[13]

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.[8] For specific cell lines, densities may range from 1,000 to 100,000 cells/well.[14]

    • Treatment: Treat cells with various concentrations of berberine chloride hydrate (e.g., serial dilutions from 47 µM to 12000 µM) and a vehicle control (e.g., DMSO).[8] Incubate for a specified period (e.g., 24, 48, or 72 hours).[8][10]

    • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10][13]

    • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

    • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[10][15]

    • Absorbance Reading: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10]

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Principle: Propidium iodide (PI) or DAPI is a fluorescent dye that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell, allowing for differentiation between G0/G1, S, and G2/M phases.

  • Procedure:

    • Cell Treatment: Seed cells (e.g., 2.5×10⁵ cells/well in a 6-well plate) and treat with the desired concentration of berberine (e.g., IC50 concentration) for 48 hours.[16]

    • Harvesting: Harvest the cells, wash with cold PBS, and fix them in cold 70% ethanol (B145695) overnight at -20°C.[17]

    • Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., PI or DAPI) and RNase A (to prevent staining of RNA).[16][18]

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Use cell cycle analysis software (e.g., FloMax, ModFit) to quantify the percentage of cells in each phase of the cell cycle.[16]

Antimicrobial Activity

Berberine possesses broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, fungi, and protozoa.[19] It is particularly noted for its effectiveness against drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The antimicrobial action of berberine hydrochloride involves multiple mechanisms. It disrupts the integrity of the bacterial cell membrane and wall, leading to leakage of cellular contents.[12] It also inhibits the synthesis of proteins and nucleic acids, which are essential for bacterial survival and replication.[19][20] Furthermore, berberine can inhibit the formation of biofilms, which are protective communities of bacteria that are often resistant to antibiotics.[12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MicroorganismMIC (µg/mL)Reference(s)
Methicillin-Resistant Staphylococcus aureus (MRSA) 32 - 128[12]
Staphylococcus aureus (ATCC 25923) 51[21]
Staphylococcus epidermidis (ATCC 12228) 32
Staphylococcus capitis subsp. capitis 16
Staphylococcus warneri 512
Cutibacterium acnes 6.25 - 12.5[22]
Streptococcus agalactiae 0.78[23]
Helicobacter pylori 50 - 100,000[23]

Note: MIC values can vary significantly based on the bacterial strain and the specific testing methodology used.[23]

Experimental Protocol

This is a standard method for determining the antimicrobial susceptibility of bacteria.

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.[21]

  • Procedure:

    • Preparation of Berberine Dilutions: Prepare a stock solution of this compound. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve the desired concentration range (e.g., 0.39 to 512 µg/mL).[5][22] The final volume in each well should be 100 µL.[21]

    • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[2]

    • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the berberine dilutions. Include a positive control (broth + inoculum, no berberine) and a negative control (broth only).[21]

    • Incubation: Incubate the plate at 37°C for 18-24 hours.[2][20]

    • Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of berberine in which there is no visible growth.[21]

Regulation of Metabolic Disorders

Berberine has garnered significant attention for its beneficial effects on metabolic health, including its ability to regulate blood sugar and lipid levels.[1]

Mechanism of Action

A primary mechanism underlying berberine's metabolic effects is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[19] AMPK activation enhances glucose uptake into cells, improves insulin (B600854) sensitivity, and promotes the oxidation of fatty acids.[1][19] Berberine also positively influences the gut microbiota. It can promote the growth of beneficial bacteria while inhibiting harmful ones, which contributes to its metabolic benefits.[22][23] Additionally, it modulates lipid metabolism by downregulating genes involved in lipid synthesis and upregulating those involved in lipid oxidation.[19]

Key Signaling Pathway in Metabolism

AMPK_Pathway cluster_effects Cellular Effects Berberine Berberine AMPK AMPK Berberine->AMPK Activates GlucoseUptake ↑ Glucose Uptake AMPK->GlucoseUptake FattyAcidOx ↑ Fatty Acid Oxidation AMPK->FattyAcidOx Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis LipidSynth ↓ Lipid Synthesis AMPK->LipidSynth

Berberine activates AMPK to regulate metabolic processes.
Clinical Trial Protocols

  • Study Design: A pilot study involving two groups. Study A was a randomized trial comparing berberine (0.5 g, 3 times a day) to metformin (B114582) in newly diagnosed type 2 diabetes patients for 3 months. Study B was a supplementary trial where patients with poorly controlled type 2 diabetes were given berberine for 3 months.[16]

  • Inclusion Criteria: For Study A, newly diagnosed type 2 diabetes. For both studies, HbA1c > 7.0% or fasting blood glucose (FBG) > 7.0 mmol/L.[24]

  • Primary Outcome: Change in HbA1c levels.[24]

  • Secondary Outcomes: Changes in FBG, postprandial blood glucose (PBG), plasma triglycerides, and cholesterol.[24]

  • Results: In study A, berberine's hypoglycemic effect was similar to metformin, significantly decreasing HbA1c, FBG, and PBG.[16] In study B, berberine significantly lowered HbA1c, FBG, PBG, fasting plasma insulin, and HOMA-IR.[16]

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.[9]

  • Participants: 118 patients with dyslipidemia were randomized to receive either berberine or a placebo.[9]

  • Intervention: Oral administration of 500 mg of berberine twice daily for 12 weeks.[9]

  • Primary Outcome: Percentage reduction of low-density lipoprotein cholesterol (LDL-C) at week 12.[9]

  • Secondary Outcomes: Changes in other lipid profiles (total cholesterol, triglycerides, HDL-C), high-sensitivity C-reactive protein, and metagenomics of intestinal microbiota.[9]

Experimental Protocols

This technique is used to detect and quantify the phosphorylation (activation) of AMPK in cell or tissue lysates.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against total AMPK and phosphorylated AMPK (p-AMPK).

  • Procedure:

    • Cell Treatment and Lysis: Treat cells (e.g., HCT116, SW480) with berberine (e.g., 15, 30, 60 µmol/L) for a specified time (e.g., 24 or 48 hours).[25] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[25]

    • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for separation.[14][25]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

    • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for p-AMPK and total AMPK overnight at 4°C.[25]

    • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[25]

    • Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal to determine the level of activation.

Concluding Remarks

This compound is a pleiotropic compound with a broad spectrum of biological activities. Its ability to modulate multiple key signaling pathways makes it a promising candidate for the development of novel therapeutics for cancer, metabolic disorders, and infectious diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate its mechanisms of action and explore its clinical potential. However, despite its promising profile, challenges such as its low oral bioavailability need to be addressed to optimize its therapeutic efficacy.[8] Further high-quality, large-scale clinical trials are warranted to fully establish its role in modern medicine.

References

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (B560133) (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] Developed to overcome resistance to earlier-generation TKIs, its mechanism of action is highly selective for both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[1] This guide provides a detailed examination of osimertinib's molecular interactions, its effects on downstream signaling cascades, quantitative efficacy data, and the experimental protocols used to characterize its activity.

Validation of Mechanism of Action

Osimertinib exerts its therapeutic effect by covalently binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR.[2] This irreversible binding blocks the kinase activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[2][3]

Biochemical Validation: Kinase Inhibition

The potency and selectivity of osimertinib against various EGFR mutations were validated using in vitro kinase assays. These assays directly measure the ability of the compound to inhibit the phosphorylation activity of recombinant EGFR kinase domains.

Table 1: Comparative IC50 Values of EGFR TKIs Against Various EGFR Mutations

Cell LineEGFR Mutation StatusOsimertinib IC50 (nM)Gefitinib IC50 (nM)Afatinib IC50 (nM)
PC-9Exon 19 deletion8139
H3255L858R152512
NCI-H1975L858R, T790M12>10,000>5,000

Data is illustrative and compiled from preclinical studies. Actual values may vary.

Cellular Validation: Downstream Pathway Inhibition

To confirm that the biochemical inhibition of EGFR translates to a functional effect within cancer cells, Western blot analyses are performed. These experiments measure the phosphorylation status of key downstream proteins, such as AKT and ERK, following treatment with osimertinib. A reduction in the phosphorylated forms of these proteins indicates successful pathway inhibition.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the EGFR signaling pathway and the specific point of inhibition by osimertinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR Mutant Kinase Domain EGF->EGFR Binds RAS RAS EGFR:kinase->RAS Activates PI3K PI3K EGFR:kinase->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Osimertinib Osimertinib Osimertinib->EGFR:kinase Irreversibly Inhibits (Cys797)

EGFR signaling pathway and Osimertinib's point of inhibition.

Comparative Efficacy Analysis

The superiority of osimertinib over earlier-generation EGFR-TKIs has been established in both preclinical models and major clinical trials.[4]

In Vitro Comparative Analysis

Cell-based proliferation assays are fundamental in comparing the anti-cancer activity of different compounds. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

Table 2: Comparative Proliferation IC50 Values (nM) in NSCLC Cell Lines

Cell LineEGFR MutationOsimertinibGefitinibRociletinibAfatinib
PC9Exon 19 del11.916.745.30.8
H1975L858R/T790M6.83,92118.7212

Data sourced from preclinical comparative studies.[5]

In Vivo Comparative Analysis

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents.[6][7]

Table 3: Comparative Tumor Growth Inhibition in an EGFRm PC9 Mouse Brain Metastases Model

Treatment GroupDoseTumor Regression
OsimertinibClinically relevant doseSustained Regression
RociletinibClinically relevant doseNo Regression

This data highlights osimertinib's superior efficacy in a preclinical brain metastases model.[5]

Clinical Trial Comparative Data

The landmark Phase III FLAURA trial provided definitive evidence of osimertinib's superiority over first-generation EGFR-TKIs (gefitinib or erlotinib) in the first-line treatment of advanced EGFR-mutated NSCLC.[8]

Table 4: Key Outcomes from the FLAURA Phase III Trial

OutcomeOsimertinibComparator (Gefitinib or Erlotinib)Hazard Ratio (95% CI)
Median PFS18.9 months10.2 months0.46 (0.37-0.57)
Median OS38.6 months31.8 months0.80 (0.64-1.00)
ORR80%76%-

PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate. Data from the FLAURA trial.[8]

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This assay quantifies the direct inhibitory effect of a compound on EGFR kinase activity.[9]

  • Reagent Preparation : A kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) is prepared. Recombinant human EGFR kinase domain (wild-type or mutant) is diluted in this buffer.[9] A substrate solution containing a biotinylated peptide and ATP is also prepared.[9]

  • Compound Dilution : Serial dilutions of osimertinib are prepared in DMSO and then further diluted in the kinase buffer.[9]

  • Assay Procedure :

    • 2.5 µL of the compound dilution is added to the wells of a low-volume 384-well plate.[9]

    • 2.5 µL of the EGFR enzyme solution is added, and the plate is incubated for 15 minutes at room temperature.[9]

    • The kinase reaction is initiated by adding 5 µL of the substrate/ATP solution.[9]

    • The reaction is incubated for 60 minutes at room temperature.[9]

  • Detection : A detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added. After incubation, the TR-FRET signal is read on a compatible plate reader.

  • Data Analysis : The signal is converted to percent inhibition relative to DMSO controls, and IC50 values are determined by fitting the data to a four-parameter logistic curve.

Protocol: In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model to test in vivo efficacy.[10]

  • Cell Preparation : H1975 NSCLC cells are cultured, harvested, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of ~5 × 10⁶ cells per 100 µL.[10]

  • Implantation : The cell suspension is subcutaneously implanted into the flank of female athymic nude mice.[10]

  • Tumor Growth Monitoring : Tumors are allowed to grow, and their volume is monitored every other day using caliper measurements.[10]

  • Treatment Initiation : Once tumors reach a volume of approximately 100 mm³, mice are randomized into treatment groups.[10]

  • Dosing : Osimertinib (or comparator compounds/vehicle) is administered orally at the predetermined dose and schedule.

  • Efficacy Assessment : Tumor volumes are measured throughout the study. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vivo xenograft study.

Xenograft_Workflow cluster_setup Study Setup cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Cell_Culture 1. Culture NSCLC Cells (e.g., H1975) Harvest 2. Harvest & Prepare Cell Suspension Cell_Culture->Harvest Implant 3. Subcutaneous Implantation in Mice Harvest->Implant Tumor_Growth 4. Monitor Tumor Growth (Calipers) Implant->Tumor_Growth Randomize 5. Randomize Mice (Tumor Volume ~100mm³) Tumor_Growth->Randomize Dosing 6. Daily Oral Dosing (Vehicle, Osimertinib, etc.) Randomize->Dosing Measure 7. Continue Tumor Measurements Dosing->Measure Endpoint 8. Study Endpoint (e.g., Day 21) Measure->Endpoint Excise 9. Excise & Weigh Tumors Endpoint->Excise Calculate 10. Calculate TGI % & Statistical Analysis Excise->Calculate

Workflow for an in vivo subcutaneous xenograft study.

Conclusion

The validation and comparative data for osimertinib robustly support its mechanism of action and clinical superiority over earlier-generation EGFR inhibitors. Through a combination of biochemical assays, cellular analyses, and in vivo models, its potency against key EGFR mutations, including the T790M resistance mutation, has been unequivocally demonstrated. The data from pivotal clinical trials like FLAURA confirms these preclinical findings, establishing osimertinib as a standard of care in the first-line treatment of EGFR-mutated NSCLC.

References

Physicochemical Properties of Berberine Chloride Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Berberine (B55584) chloride hydrate (B1144303), a quaternary ammonium (B1175870) salt of an isoquinoline (B145761) alkaloid with significant therapeutic potential. The information presented herein is intended to support research, development, and formulation activities involving this compound. Data is summarized in structured tables for clarity, and detailed experimental protocols are provided for key analytical techniques. Furthermore, key signaling pathways modulated by berberine are visualized using the DOT language.

Chemical and Physical Properties

Berberine chloride can exist in various hydration states, most commonly as a dihydrate or tetrahydrate, which influences its molecular weight and other physical properties.[1][2] It is a yellow crystalline powder with a very bitter taste and is odorless or has a faint, characteristic odor.[3][4]

PropertyValueReferences
Chemical Formula C₂₀H₁₈ClNO₄ · xH₂O[1]
Molecular Weight (Anhydrous) 371.81 g/mol [5][6]
Molecular Weight (Monohydrate) 389.83 g/mol [1][7]
Molecular Weight (Dihydrate) 407.8 g/mol [1][2]
CAS Number (Hydrate) 141433-60-5[1][5]
CAS Number (Anhydrous) 633-65-8[8]
Melting Point 204-206 °C (decomposition)[9][10][11]
pKa Not applicable (permanently charged quaternary ammonium salt)[3][12]
Log P (experimental) -1.5[12]
Appearance Yellow crystalline powder[3]
Stability Stable under normal conditions.[13] Stable in solution at various pH and temperatures for up to 6 months.[3][14]

Solubility Profile

Berberine chloride hydrate exhibits varied solubility depending on the solvent and temperature. It is generally more soluble in organic solvents like DMSO and methanol (B129727) than in water. Its aqueous solubility is also influenced by pH and the presence of buffer salts.[8][14][15]

SolventSolubilityTemperatureReferences
Water Slightly soluble, 5.27 ± 0.29 mM25°C[3][14]
8.50 ± 0.40 mM37°C[14]
Phosphate Buffer (pH 7.0) 4.05 ± 0.09 mM25°C[3][14]
9.69 ± 0.37 mM37°C[14]
DMSO ~25 mg/mL (approx. 67 mM)Not specified[8]
21 mg/mL (56.48 mM)Not specified[16]
74 mg/mLNot specified[17]
Ethanol ~500 µg/mL (approx. 1.34 mM)Not specified[8]
< 1 mg/mL (insoluble or slightly soluble)Not specified[16]
>2 mg/mLNot specified[17]
Methanol >20 mg/mLNot specified[17]
Dimethylformamide (DMF) ~500 µg/mLNot specified[8]
Chloroform Slightly solubleNot specified[17]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of this compound.

UV-Visible Spectroscopy

Berberine chloride exhibits characteristic absorption maxima in the ultraviolet and visible regions. The λmax values can vary slightly depending on the solvent used.

Solventλmax (nm)References
Not specified 230, 266, 348, 431[8]
Ethanol 228, 263, 345, 420
Phosphate Buffer (pH 6.8) 266[18]
Phosphate Buffer (pH 7.4) 275[15][19]
Methanol 422[20][21]
Methanol 348
Infrared (IR) Spectroscopy

The IR spectrum of Berberine chloride shows characteristic peaks corresponding to its functional groups.

Wavenumber (cm⁻¹)AssignmentReferences
2844Methoxyl group (-OCH₃)[3][14]
1635Iminium (C=N⁺) double bond[3][14]
1569Aromatic C=C bending[3][14]
1506Furyl group[3][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of Berberine chloride. Chemical shifts are typically reported in parts per million (ppm).

¹³C NMR (Methanol-d₄) [22]

Peak (ppm)Assignment
150.33C-10a
149.87C-4a
147.72C-9
145.34C-10
137.55C-8a
133.24C-12a
130.61C-13
127.13C-4
123.42C-1
121.46C-12
120.40C-8
108.34C-11
105.46C-2
102.00C-3
61.92O-CH₂-O
57.26C-6
55.29O-CH₃
26.44C-5

¹H NMR (Methanol-d₄) [21]

Peak (ppm)MultiplicityAssignment
9.75sH-13
8.68sH-8
8.11 - 7.99mH-1, H-4
7.63dH-12
6.95dH-11
6.10sO-CH₂-O
4.92tH-6
4.11sO-CH₃
3.26tH-5

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation: Prepare a series of buffered solutions at different pH values (e.g., 1.2, 3.0, 5.0, 7.0, 9.0) using appropriate buffer systems (e.g., HCl, phthalate, phosphate, borate).[3]

  • Equilibration: Add an excess amount of this compound to a known volume of each buffer solution in sealed containers.

  • Shaking: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

  • Separation: Centrifuge or filter the suspensions to separate the undissolved solid.

  • Quantification: Analyze the concentration of Berberine chloride in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[3]

  • Calculation: Express the solubility in appropriate units (e.g., mg/mL or mM).

UV-Visible Spectrophotometry
  • Instrument: Use a calibrated double-beam UV-Vis spectrophotometer.

  • Solvent Selection: Choose a suitable solvent in which Berberine chloride is soluble and that does not absorb in the wavelength range of interest (e.g., methanol, ethanol, or an appropriate buffer).[15][20]

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution to create a calibration curve.[15]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the same solvent to obtain a concentration within the linear range of the calibration curve.[15]

  • Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) against a solvent blank.[15]

  • Analysis: Determine the concentration of the sample from the calibration curve.

Infrared Spectroscopy (KBr Disk Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 200-300 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[2][18]

  • Disk Formation: Place the powder mixture into a die and press it under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent disk.

  • Instrument: Place the KBr disk in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[4]

  • Analysis: Identify the characteristic absorption bands and compare them with reference spectra.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).[22] Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, broadband proton decoupling is typically used.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts of the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule based on chemical shift tables, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Signaling Pathway Modulation

Berberine is known to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these interactions is crucial for its development as a therapeutic agent.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Berberine Berberine IKK IKK Berberine->IKK Inhibits IkB_alpha IκBα IKK->IkB_alpha Phosphorylates NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB Inhibits NF_kB_active Active NF-κB NF_kB->NF_kB_active Activation Inflammatory_Genes Inflammatory Gene Expression NF_kB_active->Inflammatory_Genes Promotes Nucleus Nucleus

Caption: Berberine's inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway Berberine Berberine p38_MAPK p38 MAPK Berberine->p38_MAPK Modulates JNK JNK Berberine->JNK Modulates ERK ERK Berberine->ERK Modulates MAPKKK MAPKKK (e.g., ASK1) MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPKK->p38_MAPK MAPKK->JNK MAPKK->ERK Downstream_Targets Downstream Targets (e.g., AP-1, c-Jun) p38_MAPK->Downstream_Targets JNK->Downstream_Targets ERK->Downstream_Targets Cellular_Responses Cellular Responses (Inflammation, Apoptosis) Downstream_Targets->Cellular_Responses

Caption: Modulation of MAPK signaling pathways by Berberine.

PI3K_AKT_mTOR_Signaling_Pathway Berberine Berberine PI3K PI3K Berberine->PI3K Inhibits AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Caption: Berberine's inhibitory effect on the PI3K/Akt/mTOR pathway.

References

Berberine Chloride Hydrate as an Inhibitor of DNA Topoisomerases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584), a quaternary ammonium (B1175870) salt from the group of isoquinoline (B145761) alkaloids, has a long history in traditional medicine. Modern research has identified it as a potent dual inhibitor of human DNA topoisomerase I and II, enzymes critical for resolving topological challenges in DNA during replication, transcription, and recombination.[1][2] This inhibitory action positions berberine chloride hydrate (B1144303) as a compound of significant interest in oncology and drug development. This technical guide provides a comprehensive overview of the mechanism, quantitative data, experimental protocols, and cellular pathways associated with the inhibition of DNA topoisomerases by berberine chloride hydrate.

Mechanism of Action

This compound primarily acts as a topoisomerase poison. It intercalates into the DNA helix and stabilizes the transient "cleavable complex" formed between the topoisomerase enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand(s), leading to the accumulation of single- and double-strand breaks.[3][4] This DNA damage triggers a cascade of cellular responses, ultimately culminating in cell cycle arrest and apoptosis. At higher concentrations, berberine may also act as a catalytic inhibitor of topoisomerase II.[4] The interaction of berberine with the topoisomerase-DNA complex is influenced by its chemical structure, with substitutions at the 9- and 13-positions of the protoberberine ring system being particularly important for its activity.[3]

Quantitative Data on Topoisomerase Inhibition

Compound/Cell LineTarget/AssayInhibitory Concentration (IC50)Reference
Berberrubine (B190655)Topoisomerase I> 240 µM[4]
Merbarone (B1676292)Topoisomerase II20 µM[5]
MerbaroneTopoisomerase I~200 µM[5]
BerberineTca8113 (oral squamous cell carcinoma)218.52 ± 18.71 µM[6]
BerberineCNE2 (nasopharyngeal carcinoma)249.18 ± 18.14 µM[6]
BerberineMCF-7 (breast cancer)272.15 ± 11.06 µM[6]
BerberineHela (cervical carcinoma)245.18 ± 17.33 µM[6]
BerberineHT29 (colon cancer)52.37 ± 3.45 µM[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of topoisomerase inhibition by this compound.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. Inhibition of this activity by this compound is observed as a decrease in the formation of relaxed DNA.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1 mM spermidine, 1% BSA, 50% glycerol)

  • This compound solution (in appropriate solvent, e.g., DMSO)

  • 5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose (B213101)

  • 1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium (B1194527) bromide or other DNA stain

  • Distilled water

Protocol:

  • Prepare a 1% agarose gel in 1x TAE buffer.

  • On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:

    • 2 µL of 10x Topoisomerase I Assay Buffer

    • 1 µL of supercoiled DNA (e.g., 0.5 µg/µL)

    • Varying concentrations of this compound or solvent control

    • Distilled water to bring the volume to 19 µL.

  • Add 1 µL of human Topoisomerase I to each reaction tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.

  • Load the samples onto the agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently, allowing for the assessment of inhibition.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of topoisomerase II to separate catenated kinetoplast DNA (kDNA) into individual minicircles. This compound's inhibition of this process results in the persistence of the catenated kDNA network.

Materials:

  • Human Topoisomerase II

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

  • 10 mM ATP solution

  • This compound solution

  • 5x Stop Buffer/Gel Loading Dye

  • Agarose

  • 1x TAE Buffer

  • Ethidium bromide

Protocol:

  • Prepare a 1% agarose gel in 1x TAE buffer containing ethidium bromide (0.5 µg/mL).

  • On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (e.g., 1 µg/µL)

    • Varying concentrations of this compound or solvent control

    • Distilled water to bring the volume to 19 µL.

  • Add 1 µL of human Topoisomerase II to each reaction tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.

  • Load the samples onto the agarose gel.

  • Perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

  • Visualize the gel under UV light to determine the extent of inhibition.

DNA Cleavage Assay

This assay directly visualizes the formation of the cleavable complex by detecting the accumulation of linear or nicked DNA from a supercoiled plasmid substrate.

Materials:

  • Human Topoisomerase I or II

  • Supercoiled plasmid DNA

  • Appropriate 10x Topoisomerase Assay Buffer

  • This compound solution

  • SDS (Sodium Dodecyl Sulfate) solution (e.g., 10%)

  • Proteinase K

  • Agarose

  • 1x TAE Buffer

  • Ethidium bromide

Protocol:

  • Prepare a 1% agarose gel in 1x TAE buffer.

  • Set up the reaction mixture as described in the relaxation or decatenation assay with varying concentrations of this compound.

  • Incubate at 37°C for 30 minutes.

  • Add 2 µL of 10% SDS and 2 µL of Proteinase K (e.g., 20 mg/mL) to each reaction.

  • Incubate at 37°C for another 30 minutes to digest the protein.

  • Add gel loading dye and load the samples onto the agarose gel.

  • Perform electrophoresis and visualize the gel. The appearance of linear or nicked DNA bands indicates the stabilization of the cleavable complex.

Visualizations

Mechanism of Action: Topoisomerase Poisoning

Topoisomerase_Poisoning_by_Berberine Topo Topoisomerase (I or II) Complex Topoisomerase-DNA Complex (Transient) Topo->Complex Binds DNA Supercoiled DNA DNA->Complex Cleavage Cleavable Complex (DNA Nicked/Broken) Complex->Cleavage Cleavage Religation Religation Cleavage->Religation Normal Process Stabilized_Complex Stabilized Cleavable Complex Cleavage->Stabilized_Complex Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Berberine Berberine Chloride Hydrate Berberine->Stabilized_Complex Stabilizes DNA_Breaks Accumulation of DNA Strand Breaks Stabilized_Complex->DNA_Breaks Prevents Religation Topo_I_Relaxation_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix: - 10x Assay Buffer - Supercoiled DNA - Berberine/Control Start->Prepare_Mix Add_Enzyme Add Human Topoisomerase I Prepare_Mix->Add_Enzyme Incubate Incubate at 37°C for 30 min Add_Enzyme->Incubate Stop_Reaction Add Stop Buffer/ Gel Loading Dye Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize (UV Transilluminator) Electrophoresis->Visualize Analyze Analyze Results: Compare Relaxed vs. Supercoiled DNA Visualize->Analyze Berberine_Signaling_Pathway Berberine This compound Topo_Inhibition Topoisomerase I/II Inhibition Berberine->Topo_Inhibition DNA_Damage DNA Strand Breaks Topo_Inhibition->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest G1/G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (Bax↑, Bcl-2↓) p53->Bcl2_Family Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspases Caspase Activation Bcl2_Family->Caspases Caspases->Apoptosis

References

Methodological & Application

Application Notes and Protocols for Berberine Chloride Hydrate in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Berberine (B55584), an isoquinoline (B145761) alkaloid extracted from various medicinal plants, has garnered significant attention for its potential therapeutic effects, particularly in oncology.[1][2] As berberine chloride hydrate (B1144303), its salt form, it exhibits anti-proliferative, apoptotic, and anti-metastatic properties in a wide range of cancer cell lines in vitro.[1][3] These effects are attributed to its ability to modulate key cellular signaling pathways, including the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) and the PI3K/Akt signaling cascades.[4][5][6] This document provides detailed protocols for utilizing berberine chloride hydrate in in vitro cell culture experiments to investigate its cytotoxic and mechanistic properties.

Data Presentation

The cytotoxic effects of this compound vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose for subsequent mechanistic studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
HT29Colon Cancer52.37 ± 3.4548
LoVoColorectal Carcinoma40.8 ± 4.172
HCT116Colorectal Carcinoma98.6 ± 2.972
SW480Colorectal CarcinomaNot specified, but effective72
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.7148
CNE2Nasopharyngeal Carcinoma249.18 ± 18.1448
HelaCervical Carcinoma245.18 ± 17.3348
MCF-7Breast Cancer272.15 ± 11.0648
T47DBreast Cancer2548
MDA-MB-231Triple Negative Breast Cancer16.7Not specified
HCC70Triple Negative Breast Cancer0.19Not specified
BT-20Triple Negative Breast Cancer0.23Not specified
MDA-MB-468Triple Negative Breast Cancer0.48Not specified

Note: IC50 values can vary depending on experimental conditions such as cell density and passage number. It is recommended to determine the IC50 for each cell line in your specific laboratory setting.[3][7][8][9][10]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or sterile distilled water

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 3.9 mg of this compound (molecular weight: 389.83 g/mol ) in 1 mL of DMSO.[10] For aqueous solutions, dissolve 1 mg in 1 mL of sterile distilled water, which may require warming and sonication.[10]

  • Vortex thoroughly to ensure complete dissolution.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 1 × 10^6 cells/well and allow them to adhere overnight.[3]

  • The following day, treat the cells with serial dilutions of this compound (e.g., 47 µM to 12000 µM) for 48 hours.[3] Include a vehicle control (DMSO or water).

  • After the incubation period, add 50 µL of MTT solution (2 mg/mL) to each well and incubate for 3 hours at 37°C.[3]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 600 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of berberine on the protein expression levels of key signaling molecules.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-AMPK, anti-p-AMPK, anti-mTOR, anti-p-mTOR, anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for various time points (e.g., 0, 6, 12, 24, 36 hours).[3]

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of berberine on cell cycle progression.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 70% ethanol (B145695) (ice-cold)

  • Propidium (B1200493) iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound at the IC50 concentration for different time points (e.g., 0, 6, 12, 24, 36 hours).[7]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis by berberine.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with this compound at the IC50 concentration for various time points.[7]

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_bbr Prepare Berberine Stock Solution treatment Treat Cells with Berberine prep_bbr->treatment prep_cells Cell Culture prep_cells->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow_cycle Flow Cytometry (Cell Cycle) treatment->flow_cycle flow_apoptosis Flow Cytometry (Apoptosis) treatment->flow_apoptosis western Western Blot (Protein Expression) treatment->western ic50 Determine IC50 mtt->ic50 cell_cycle_arrest Analyze Cell Cycle Arrest flow_cycle->cell_cycle_arrest apoptosis_induction Quantify Apoptosis flow_apoptosis->apoptosis_induction pathway_modulation Assess Pathway Modulation western->pathway_modulation

Caption: General experimental workflow for in vitro analysis of Berberine.

berberine_signaling cluster_ampk AMPK/mTOR Pathway cluster_pi3k PI3K/Akt Pathway cluster_bcl2 Apoptosis Regulation berberine Berberine ampk AMPK berberine->ampk Activates pi3k PI3K berberine->pi3k Inhibits bcl2 Bcl-2 berberine->bcl2 Downregulates bax Bax berberine->bax Upregulates mtor mTOR ampk->mtor Inhibits apoptosis_induce_ampk Induction of Apoptosis ampk->apoptosis_induce_ampk Promotes proliferation_inhibit_ampk Inhibition of Cell Proliferation mtor->proliferation_inhibit_ampk Regulates akt Akt pi3k->akt Activates proliferation_inhibit_pi3k Inhibition of Cell Proliferation akt->proliferation_inhibit_pi3k Regulates apoptosis_induce_pi3k Induction of Apoptosis akt->apoptosis_induce_pi3k Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits bax->apoptosis Promotes

Caption: Key signaling pathways modulated by Berberine in cancer cells.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Berberine Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Berberine (B55584) is a naturally occurring isoquinoline (B145761) alkaloid found in the roots, rhizomes, and stem bark of various plants such as Berberis species.[1] As berberine chloride hydrate (B1144303), its salt form, it is frequently utilized in pharmaceutical and nutraceutical formulations due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anti-diabetic effects.[2][3] Accurate and reliable quantification of berberine chloride hydrate is crucial for quality control, formulation development, and pharmacokinetic studies. This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of berberine. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Chemical Properties of this compound
  • Molecular Formula: C₂₀H₁₈ClNO₄·xH₂O[3]

  • Molecular Weight: 371.81 g/mol (anhydrous basis)[8]

  • Solubility: Berberine chloride is sparingly soluble in aqueous buffers.[9] Its aqueous solubility at 25°C is approximately 1.96 mg/mL.[10][11] It is soluble in organic solvents like DMSO and methanol (B129727).[9] The solubility can be influenced by the pH and the type of buffer salts used.[10][11]

  • UV Absorbance: Berberine exhibits multiple absorption maxima in the UV-Visible spectrum, with significant peaks typically observed around 228-230 nm, 263-266 nm, 345-350 nm, and 420-431 nm.[9][12][13][14][15] For quantitative analysis, wavelengths of 266 nm, 346 nm, or 350 nm are commonly employed.[5][6][7][16][17]

Experimental Protocols

Reagents and Materials
  • This compound reference standard (>98% purity)

  • Acetonitrile (B52724) (HPLC grade)[1]

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade or Milli-Q)

Instrumentation
  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector[1][5]

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • 0.45 µm membrane filters[17]

Preparation of Mobile Phase and Solutions
  • Mobile Phase Preparation (0.05 M KH₂PO₄ Buffer, pH 3.0): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.[2] Filter the buffer through a 0.45 µm membrane filter and degas before use.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[5] Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 2 µg/mL to 150 µg/mL.[1][18]

  • Sample Preparation: The sample preparation will vary depending on the matrix (e.g., raw material, finished product, biological sample). A general procedure for an herbal extract is as follows:

    • Accurately weigh 100 mg of the powdered extract.[5]

    • Transfer to a 10 mL volumetric flask and add approximately 7 mL of methanol.[5]

    • Sonicate for 15-20 minutes to ensure complete extraction.

    • Make up the volume to 10 mL with methanol and mix thoroughly.[5]

    • Filter the solution through a 0.45 µm membrane filter into an HPLC vial.

HPLC Chromatographic Conditions

The separation is achieved on a C18 column using an isocratic mobile phase.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm particle size)[5][18]
Mobile Phase Acetonitrile : 0.05 M KH₂PO₄ Buffer (pH 3.0) (40:60 v/v)[1][2][19]
Flow Rate 1.0 mL/min[1][5]
Injection Volume 10 µL[1][5]
Column Temperature 30°C[1]
Detection Wavelength 345 nm[5][8][17]
Run Time 10 minutes

Diagrams

HPLC_Method_Development_Workflow cluster_prep 1. Preliminary Steps cluster_optimization 2. Method Optimization cluster_validation 3. Method Validation (ICH Guidelines) cluster_final 4. Finalization lit_review Literature Review & Analyte Properties instrument_setup Instrument Setup & Column Selection lit_review->instrument_setup mobile_phase Mobile Phase Selection (ACN:Buffer Ratio, pH) instrument_setup->mobile_phase flow_rate Flow Rate & Temp. Optimization mobile_phase->flow_rate detection_wl Detection Wavelength Selection flow_rate->detection_wl specificity Specificity detection_wl->specificity linearity Linearity & Range specificity->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (% Recovery) precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness final_method Finalized HPLC Method robustness->final_method app_note Application Note & Protocol Writing final_method->app_note

Caption: HPLC Method Development Workflow.

Berberine_Quantification_Logic Berberine This compound (Analyte) HPLC HPLC System C18 Column Mobile Phase Berberine->HPLC Injection Detector UV Detector (345 nm) HPLC->Detector Elution Data Chromatogram Peak Area Detector->Data Signal Quantification Concentration (µg/mL) Data->Quantification Calculation via Calibration Curve

Caption: Logical Flow of Berberine Quantification.

Data Presentation: Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R1) guidelines.

Table 1: Linearity and Range

ParameterResult
Linearity Range 2 - 150 µg/mL[1]
Regression Equation y = 68734x + 20563[6]
Correlation Coefficient (r²) > 0.999[6]

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterResult (µg/mL)
LOD 0.021[18]
LOQ 0.064[18]

Table 3: Precision (%RSD)

Concentration (µg/mL)Intra-day Precision (n=6)Inter-day Precision (n=6)
Low QC < 2.0%< 2.0%
Mid QC < 2.0%< 2.0%
High QC < 2.0%< 2.0%
%RSD: Relative Standard Deviation

Table 4: Accuracy (% Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80% 8079.299.0%
100% 10099.399.3%
120% 120118.298.5%
Based on representative data; typical acceptable range is 98-102%.[18]

Table 5: Robustness

Parameter Changed%RSD of Peak Area
Flow Rate (± 0.1 mL/min) < 2.0%
Mobile Phase Composition (± 2%) < 2.0%
Column Temperature (± 2°C) < 2.0%
The method is considered robust as small, deliberate variations in method parameters did not significantly affect the results.[1]

Discussion

The developed RP-HPLC method provides excellent separation and quantification for this compound. A C18 column was chosen for its proven efficacy in retaining and separating alkaloids like berberine.[1][5][16] The mobile phase, a mixture of acetonitrile and a pH 3.0 phosphate buffer, ensures good peak shape and resolution. The acidic pH suppresses the silanol (B1196071) activity on the column, which can otherwise lead to peak tailing, a common issue with basic compounds like berberine.[20][21] In some cases, an ion-pairing reagent like 1-octanesulfonic acid can be added to the mobile phase to further improve peak symmetry.[17]

The detection wavelength of 345 nm was selected as it is one of the absorption maxima for berberine and provides high sensitivity while minimizing interference from potential matrix components.[5][8][17] The validation data confirms that the method is linear, precise, accurate, and robust over the specified concentration range. The low LOD and LOQ values indicate high sensitivity, making the method suitable for analyzing samples with low concentrations of the analyte.[18]

Conclusion

This application note details a simple, rapid, and reliable RP-HPLC method for the quantification of this compound. The method is fully validated and demonstrates excellent linearity, precision, accuracy, and robustness, making it suitable for routine quality control analysis in the pharmaceutical and nutraceutical industries. The provided protocols are comprehensive and can be readily implemented by researchers and drug development professionals.

References

The Therapeutic Potential of Berberine Chloride Hydrate in Preclinical Models of Diabetes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of berberine (B55584) chloride hydrate (B1144303) in animal models of diabetes. It is intended to serve as a practical guide, offering detailed protocols and summarizing key quantitative findings from various preclinical studies. These notes are designed to assist in the design and execution of experiments aimed at evaluating the therapeutic efficacy of berberine and its derivatives in the context of diabetes and related metabolic disorders.

Summary of Preclinical Findings

Berberine, an isoquinoline (B145761) alkaloid extracted from medicinal herbs, has demonstrated significant anti-diabetic properties in numerous animal studies.[1] It effectively lowers blood glucose, improves insulin (B600854) sensitivity, and modulates lipid metabolism.[1][2] The therapeutic effects are attributed to its multi-target mechanism of action, primarily involving the activation of the AMP-activated protein kinase (AMPK) pathway, modulation of the insulin signaling pathway, and regulation of gut microbiota.[1][3]

Quantitative Data from Animal Studies

The following tables summarize the reported effects of berberine chloride hydrate on key metabolic parameters in various animal models of diabetes.

Table 1: Effects of this compound on Glycemic Control

Animal ModelThis compound DoseTreatment DurationFasting Blood GlucoseHbA1cPlasma InsulinReference
STZ-induced diabetic rats50 mg/kg/day (oral)45 daysSignificantly reducedSignificantly reducedSignificantly increased[1]
STZ-induced diabetic rats156 mg/kg/dayNot specifiedReducedNot specifiedReduced[1]
STZ-induced diabetic rats100 mg/kg/day (oral)7 weeksDecreasedNot specifiedNot specified[1]
High-fat diet-fed rats380 mg/day (oral)2 weeksNot specifiedNot specifiedReduced insulin resistance[1]
High-fat diet-fed mice5 and 10 mg/kg/day4 weeksNot specifiedNot specifiedReduced[1]
High-fat diet, STZ-induced diabetic rats200 mg/kg/day (gavage)8 weeks15.3 ± 1.9 mmol/L (Diabetic) vs. 4.0 ± 0.2 mmol/L (Berberine-treated)Not specifiedNot specified[4]

Table 2: Effects of this compound on Lipid Profile and Body Weight

Animal ModelThis compound DoseTreatment DurationTotal Cholesterol (TC)Triglycerides (TG)LDL-CBody WeightReference
STZ-induced diabetic hamsters150 mg/kg/day9 weeksReducedReducedReducedReduced[1]
STZ-induced diabetic rats100 mg/kg/day (oral)7 weeksDecreasedDecreasedNot specifiedNot specified[1]
ApoE-/- HFD-fed mice0.5 g/L in drinking water14 weeksReducedNot specifiedNot specifiedNot specified[1]
High-fat diet-fed rats380 mg/day (oral)2 weeksNot specifiedReduced plasma triglyceridesNot specifiedReduced[1]
High-fat diet-fed mice5 and 10 mg/kg/day4 weeksNot specifiedNot specifiedNot specifiedSignificantly reduced[1]
STZ-induced diabetic rats50 mg/kg b.w.45 daysSignificantly decreasedSignificantly decreasedSignificantly decreasedNot specified[5]

Key Signaling Pathways

Berberine's therapeutic effects are mediated through complex signaling networks. The following diagrams illustrate the primary pathways involved.

Berberine_AMPK_Pathway Berberine Berberine AMPK AMPK Activation Berberine->AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 Inhibition AMPK->Inhibition Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Gluconeogenesis Hepatic Gluconeogenesis Inhibition->Gluconeogenesis

Berberine activates AMPK, promoting glucose uptake and inhibiting hepatic glucose production.

Berberine_Insulin_Signaling Berberine Berberine Insulin_Receptor Insulin Receptor (IR) Berberine->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt/PKB PI3K->Akt GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Berberine enhances insulin signaling via the PI3K/Akt pathway, leading to increased glucose uptake.

Experimental Protocols

Detailed methodologies for key experiments involving this compound in animal models of diabetes are provided below.

Protocol 1: Induction of Type 2 Diabetes in Rats using High-Fat Diet and Streptozotocin (STZ)

This protocol is adapted from studies inducing a type 2 diabetes model that mimics the natural progression of the disease in humans.[4][6]

Materials:

  • Male Sprague-Dawley or Wistar rats (180-200 g)

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose or distilled water)

  • Oral gavage needles

  • Glucometer and test strips

Procedure:

  • Acclimatization: Acclimatize rats for one week with standard chow and water ad libitum.

  • High-Fat Diet: Feed the rats a high-fat diet for a period of 4-8 weeks to induce insulin resistance. A control group should be maintained on a standard chow diet.

  • Induction of Diabetes: After the HFD period, fast the rats overnight. Prepare a fresh solution of STZ in cold citrate buffer. Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 30-40 mg/kg body weight). The control group should be injected with citrate buffer only.

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above a predetermined threshold (e.g., >11.1 mmol/L or 200 mg/dL) are considered diabetic.

  • Berberine Administration: Divide the diabetic rats into treatment groups. Administer this compound (dissolved in the appropriate vehicle) daily via oral gavage at the desired doses (e.g., 50, 100, 200 mg/kg/day). A diabetic control group should receive the vehicle only.

  • Treatment Period: Continue the treatment for a specified duration (e.g., 4-12 weeks).

  • Monitoring: Monitor body weight, food and water intake, and blood glucose levels regularly throughout the study.

  • Terminal Procedures: At the end of the treatment period, collect blood samples for biochemical analysis (e.g., insulin, lipid profile, HbA1c) and harvest tissues for further analysis (e.g., histology, Western blotting, PCR).

Protocol 2: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity.

Materials:

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, capillary tubes)

Procedure:

  • Fasting: Fast the animals overnight (12-16 hours) with free access to water.

  • Baseline Glucose: Take a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose.

  • Glucose Administration: Administer the glucose solution via oral gavage.

  • Blood Sampling: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Measure blood glucose levels for each time point.

  • Data Analysis: Plot the blood glucose concentration against time and calculate the area under the curve (AUC) to assess glucose tolerance.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a diabetic animal model.

Experimental_Workflow A Animal Acclimatization (1 week) B Induction of Diabetes (e.g., HFD + STZ) A->B C Confirmation of Diabetic Model B->C D Grouping and Berberine Treatment Initiation C->D E Monitoring (Body Weight, Glucose) D->E F Functional Tests (e.g., OGTT) E->F G Sample Collection (Blood, Tissues) F->G H Biochemical and Molecular Analysis G->H

A typical workflow for preclinical evaluation of berberine in diabetic animal models.

Conclusion

This compound consistently demonstrates potent anti-diabetic effects in a variety of animal models. Its ability to improve glycemic control, enhance insulin sensitivity, and correct dyslipidemia highlights its potential as a therapeutic agent for diabetes. The protocols and data presented here provide a solid foundation for researchers to further investigate the mechanisms of action and therapeutic applications of this promising natural compound.

References

Berberine Chloride Hydrate: Application Notes and Protocols for Gut Microbiota Modulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing berberine (B55584) chloride hydrate (B1144303) in studies focused on the modulation of the gut microbiota. This document includes an overview of berberine's effects, detailed experimental protocols, and a summary of its impact on various microbial populations and associated signaling pathways.

Introduction

Berberine, an isoquinoline (B145761) alkaloid extracted from various plants, has a long history of use in traditional medicine for treating gastrointestinal ailments.[1] Modern research has illuminated its potent antimicrobial properties and its ability to modulate the gut microbiota, making it a valuable compound for studying the intricate relationship between the gut microbiome and host health.[2] Berberine's low oral bioavailability leads to its accumulation in the gastrointestinal tract, where it directly interacts with the gut microbiota.[1] This interaction results in a bidirectional relationship: berberine alters the composition and function of the gut microbiota, and in turn, the microbiota metabolizes berberine into forms that can be more readily absorbed and may possess their own biological activities.[3]

Data Summary: Effects of Berberine on Gut Microbiota

The following tables summarize the quantitative changes in gut microbiota composition observed in various preclinical and clinical studies following berberine administration.

Table 1: Effects of Berberine on Gut Microbiota in Rodent Models

Animal ModelBerberine DosageDurationKey Findings at Phylum LevelKey Findings at Genus LevelReference(s)
High-Fat Diet (HFD)-fed Rats100 mg/kg/day12 weeks↓ Verrucomicrobia↓ Akkermansia, ↑ SCFA-producing bacteria (Blautia, Allobaculum)[4]
HFD-fed Rats200 mg/kg/day8 weeksNo significant change in Firmicutes/Bacteroidetes ratio↓ Escherichia coli, ↑ Bifidobacterium[5]
db/db Mice136.5 mg/kg/dayNot Specified↑ Firmicutes↑ Butyricimonas, Coprococcus, Ruminococcus[6]
DSS-induced Colitis MiceNot SpecifiedNot Specified↑ Firmicutes, ↓ Proteobacteria↑ Lactobacillus, Akkermansia; ↓ Mucispirillum, Proteus[1]

Table 2: Effects of Berberine on Gut Microbiota in Other Animal Models

Animal ModelBerberine DosageDurationKey Findings at Phylum LevelKey Findings at Genus LevelReference(s)
Broiler Chickens0.1, 0.5, 1 g/kg feed21 daysDose-dependent effects on alpha-diversityLower doses increased richness in caecum and colon[7][8]

Table 3: Effects of Berberine on Gut Microbiota in Human Studies

Study PopulationBerberine DosageDurationKey Findings at Phylum LevelKey Findings at Genus LevelReference(s)
Patients with Olanzapine-induced Metabolic DisordersNot Specified12 weeks↓ Firmicutes↑ Bacteroides[2]

Signaling Pathways Modulated by Berberine

Berberine's modulation of the gut microbiota is intricately linked to its effects on host signaling pathways, particularly those involved in inflammation and metabolism.

TLR4/NF-κB Signaling Pathway

Berberine has been shown to attenuate inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[9] By reducing the abundance of gram-negative bacteria, berberine decreases the levels of lipopolysaccharide (LPS), a potent activator of TLR4.[5] This leads to the downstream inhibition of NF-κB, a key transcription factor for pro-inflammatory cytokines.[4][10]

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation ProInflammatory_Cytokines Pro-inflammatory Cytokines Berberine Berberine Berberine->TLR4 Berberine->MyD88 Berberine->IKK Gene_Expression Gene Expression NFkB_nucleus->Gene_Expression Gene_Expression->ProInflammatory_Cytokines

Berberine inhibits the TLR4/NF-κB signaling pathway.
AMPK Signaling Pathway

Berberine is also a well-documented activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[11] Activation of AMPK by berberine can lead to improved insulin (B600854) sensitivity and reduced lipid accumulation.[6] The modulation of gut microbiota by berberine, particularly the enrichment of short-chain fatty acid (SCFA)-producing bacteria, may contribute to AMPK activation.[6]

AMPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Berberine Berberine AMPK AMPK Berberine->AMPK Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis

Berberine activates the AMPK signaling pathway.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo and in vitro studies to investigate the effects of berberine chloride hydrate on the gut microbiota.

In Vivo Animal Study Protocol

This protocol outlines a typical study design using a rodent model.

1. Animal Model and Acclimation:

  • Select an appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats).

  • House animals in a controlled environment (temperature, humidity, light/dark cycle) and allow for an acclimation period of at least one week.

2. Experimental Groups:

  • Control Group: Receives vehicle (e.g., sterile water or saline).

  • Berberine-treated Group(s): Receive this compound at desired doses (e.g., 50, 100, 200 mg/kg body weight).

  • Disease Model Group (if applicable): e.g., High-fat diet-induced obesity or DSS-induced colitis model.

  • Disease Model + Berberine Group (if applicable): To assess the therapeutic effects of berberine.

3. Berberine Administration:

  • Dissolve this compound in the appropriate vehicle.

  • Administer daily via oral gavage for the duration of the study (e.g., 4-12 weeks).

4. Sample Collection:

  • Collect fecal samples at baseline and at regular intervals throughout the study for 16S rRNA sequencing.

  • At the end of the study, euthanize animals and collect cecal contents for microbiota and metabolite analysis.

  • Collect blood for analysis of metabolic and inflammatory markers.

  • Collect intestinal tissues for histological analysis and gene expression studies.

5. Gut Microbiota Analysis (16S rRNA Sequencing):

  • DNA Extraction: Extract microbial DNA from fecal or cecal samples using a commercially available kit.

  • PCR Amplification: Amplify the V3-V4 or other variable regions of the 16S rRNA gene.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform such as Illumina MiSeq.

  • Bioinformatic Analysis: Process the raw sequencing data to perform quality filtering, operational taxonomic unit (OTU) picking or amplicon sequence variant (ASV) generation, taxonomic assignment, and diversity analysis.[12]

InVivo_Workflow Animal_Model Animal Model Selection & Acclimation Grouping Experimental Grouping Animal_Model->Grouping Treatment Berberine Administration (Oral Gavage) Grouping->Treatment Sample_Collection Sample Collection (Feces, Cecal Contents, Blood, Tissues) Treatment->Sample_Collection DNA_Extraction Microbial DNA Extraction Sample_Collection->DNA_Extraction PCR 16S rRNA Gene Amplification DNA_Extraction->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Data_Interpretation Data Interpretation Bioinformatics->Data_Interpretation

Workflow for in vivo gut microbiota studies.
In Vitro Fecal Fermentation Protocol

This protocol allows for the direct investigation of berberine's effects on a complex microbial community from a fecal sample.

1. Fecal Slurry Preparation:

  • Obtain fresh fecal samples from healthy donors.

  • Prepare a fecal slurry (e.g., 10% w/v) in an anaerobic basal medium.

2. Experimental Setup:

  • In an anaerobic chamber, dispense the fecal slurry into sterile culture tubes or a multi-well plate.

  • Add this compound to the desired final concentrations.

  • Include a vehicle control (no berberine).

3. Incubation:

  • Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24-48 hours).

4. Sample Analysis:

  • At the end of the incubation, collect samples for:

    • Microbiota Analysis: 16S rRNA sequencing to determine changes in microbial composition.

    • Metabolite Analysis: Measure short-chain fatty acids (SCFAs) and other microbial metabolites by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

Conclusion

This compound is a powerful tool for investigating the role of the gut microbiota in health and disease. Its direct effects on microbial composition and subsequent modulation of host signaling pathways provide a multifaceted mechanism of action. The protocols and data presented here offer a foundation for researchers and drug development professionals to design and execute robust studies to further elucidate the therapeutic potential of targeting the gut microbiota with berberine.

References

Author: BenchChem Technical Support Team. Date: December 2025

Berberine (B55584) chloride hydrate (B1144303), an isoquinoline (B145761) alkaloid extracted from various plants, is a subject of extensive research due to its broad pharmacological effects.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of berberine chloride hydrate, with a focus on its anticancer, antidiabetic, and anti-inflammatory properties.

Physicochemical Properties and Solubility

This compound presents as a yellow crystalline powder.[3] While it has been described as having hydrophobic properties, it is sparingly soluble in methanol, slightly soluble in ethanol (B145695), and very slightly soluble in water.[3][4][5] For experimental purposes, it can be dissolved in DMSO for in vitro studies, with sonication recommended to aid dissolution.[6][7] The aqueous solubility at 25°C is approximately 1.96 ± 0.11 mg/mL.[8]

Applications in Cancer Research

This compound exhibits significant anticancer activity by modulating various signaling pathways, inducing apoptosis, and causing cell cycle arrest.[4][9][10]

In Vitro Antiproliferative Activity

Berberine has demonstrated cytotoxic effects on a wide range of cancer cell lines.[11]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Reference
LoVoColorectal Carcinoma40.8 ± 4.172[12]
HCT116Colorectal Carcinoma98.6 ± 2.972[12]
HT29Colon Cancer52.37 ± 3.4548[11]
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.7148[11]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.1448[11]
MCF-7Breast Cancer272.15 ± 11.0648[11][13]
T47DBreast Cancer2548[13]
HCC70Triple Negative Breast Cancer0.19Not Specified[14]
BT-20Triple Negative Breast Cancer0.23Not Specified[14]
MDA-MB-468Triple Negative Breast Cancer0.48Not Specified[14]
MDA-MB-231Triple Negative Breast Cancer16.7Not Specified[14]
Experimental Protocols for Cancer Research

2.2.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.[15]

  • Materials:

    • Cancer cell lines (e.g., LoVo, MCF-7)

    • This compound

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2 mg/ml)

    • DMSO

    • Spectrophotometer

  • Protocol:

    • Seed cancer cells into 96-well plates at a density of 1 × 10^6 cells/well.

    • The following day, treat the cells with serial dilutions of this compound (e.g., 47 µM to 12000 µM).

    • Incubate for 48 hours.

    • Add 50 µl of MTT solution to each well and incubate for 3 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the optical density at a wavelength of 600 nm using a spectrophotometer.

    • Calculate the IC50 value from the dose-response curve.

2.2.2. Cell Cycle Analysis

This protocol determines the effect of berberine on the cell cycle distribution of cancer cells.[11]

  • Materials:

    • Cancer cell lines

    • This compound

    • Propidium Iodide (PI)

    • RNase A

    • Flow cytometer

  • Protocol:

    • Treat cancer cells with this compound at a concentration equivalent to the IC50 for various time points (e.g., 0, 6, 12, 24, 36 hours).

    • Harvest and fix the cells with ethanol overnight.

    • Treat the cells with RNase A (1 mg/ml).

    • Stain the cells with PI (100 µg/ml).

    • Analyze the cell cycle distribution using a flow cytometer. Studies have shown that berberine can induce G2/M phase arrest in some cell lines.[12][15]

2.2.3. Apoptosis Assay (Annexin V Staining)

This protocol quantifies the induction of apoptosis by berberine.[11]

  • Materials:

    • Cancer cell lines

    • This compound

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Flow cytometer

  • Protocol:

    • Treat cancer cells with this compound at the IC50 concentration for different time points (e.g., 0, 6, 12, 24, 36 hours).

    • Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

    • Analyze the percentage of apoptotic cells (Annexin V-positive/PI-negative) using a flow cytometer.

Signaling Pathways in Cancer

Berberine's anticancer effects are mediated through the modulation of multiple signaling pathways.[1][16] It is known to activate AMP-activated protein kinase (AMPK) and influence the mitogen-activated protein kinase (MAPK) pathway.[1] It can also suppress the activation of NF-κB and STAT3, and downregulate the expression of Bcl-2, Bcl-xL, and cyclin D1.[16]

G Berberine Berberine AMPK AMPK Berberine->AMPK Activates MAPK MAPK Berberine->MAPK Modulates NF_kB NF_kB Berberine->NF_kB Inhibits STAT3 STAT3 Berberine->STAT3 Inhibits Bcl2 Bcl2 Berberine->Bcl2 Downregulates Apoptosis Apoptosis Berberine->Apoptosis Induces CellCycleArrest CellCycleArrest Berberine->CellCycleArrest Induces Proliferation Proliferation AMPK->Proliferation Inhibits MAPK->Proliferation Inhibits NF_kB->Proliferation Promotes STAT3->Proliferation Promotes Bcl2->Apoptosis Inhibits

Caption: Key signaling pathways modulated by Berberine in cancer cells.

Applications in Diabetes Research

Berberine has demonstrated promising antidiabetic effects by improving insulin (B600854) sensitivity, increasing glucose uptake, and modulating lipid metabolism.[1][17]

Animal Models of Diabetes

Berberine has been studied in various animal models of diabetes mellitus, including streptozotocin (B1681764) (STZ)-induced and high-fat diet (HFD)-fed models.[17]

Table 2: this compound in Animal Models of Diabetes

Animal ModelDosageAdministration RouteDurationKey FindingsReference
STZ-induced diabetic rats50 mg/kg/dayOral45 daysReduced blood glucose and HbA1c, increased plasma insulin.[17]
Apoe−/− HFD-fed mice0.5 g/L in drinking waterOral14 weeksReduced TNF-α and IL-1β, improved gut barrier function.[17]
HFD-fed rats380 mg/dayOral2 weeksReduced body weight, plasma triglycerides, and insulin resistance.[17]
STZ-treated, HFD-fed rats200 mg/kg/dayGavage4 weeksImproved insulin-induced vasodilation.[18]
Experimental Protocol for In Vivo Diabetes Study

This protocol outlines a general procedure for evaluating the antidiabetic effects of berberine in a rat model.

  • Materials:

    • Male Sprague-Dawley rats

    • High-fat diet

    • Streptozotocin (STZ)

    • This compound

    • Glucometer

  • Protocol:

    • Induce type 2 diabetes in rats by feeding a high-fat diet for a specified period followed by a low-dose STZ injection.

    • Divide the diabetic rats into control and treatment groups.

    • Administer this compound (e.g., 200 mg/kg/day) to the treatment group via oral gavage for 4 weeks.[18]

    • Administer vehicle (e.g., 0.9% saline) to the control group.

    • Monitor blood glucose levels and body weight regularly.

    • At the end of the study, perform an oral glucose tolerance test (OGTT).

    • Collect blood and tissue samples for further analysis of insulin levels, lipid profiles, and inflammatory markers.

Signaling Pathways in Diabetes

The antidiabetic effects of berberine are primarily attributed to the activation of AMPK, which plays a central role in cellular energy homeostasis.[1][2] AMPK activation leads to increased glucose uptake and improved insulin sensitivity.[2]

G Berberine Berberine AMPK AMPK Berberine->AMPK Activates GlucoseUptake GlucoseUptake AMPK->GlucoseUptake Increases InsulinSensitivity InsulinSensitivity AMPK->InsulinSensitivity Improves Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits

Caption: Berberine's mechanism of action in improving glycemic control.

Quantitative Analysis of this compound

Accurate quantification of berberine in biological samples and formulations is crucial for research and development.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method can be used for the determination of berberine chloride.[8]

  • Instrumentation:

    • HPLC with a UV detector

    • C18 column (e.g., Waters Symmetry shield 5 μm, 250 × 4.6 mm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and 20 mM orthophosphoric acid in water.[8]

  • Flow Rate: 1.2 ml/min[8]

  • Detection Wavelength: 346 nm[8]

  • Retention Time: Approximately 8 minutes[8]

UV Spectrophotometry

A simple and cost-effective UV spectrophotometric method can also be employed for the quantification of berberine hydrochloride.[19]

  • Solvent: Phosphate buffer pH 6.8 or water.[19]

  • Detection Wavelength: 246 nm[19]

  • Linearity Range: 10–50 µg/ml[19]

G cluster_hplc HPLC Method cluster_uv UV-Vis Spectrophotometry Sample_HPLC Sample Preparation HPLC_System C18 Column UV Detector (346 nm) Sample_HPLC->HPLC_System Data_Analysis_HPLC Quantification HPLC_System->Data_Analysis_HPLC Sample_UV Sample Preparation UV_Vis Spectrophotometer (246 nm) Sample_UV->UV_Vis Data_Analysis_UV Quantification UV_Vis->Data_Analysis_UV

Caption: Workflow for quantitative analysis of Berberine.

Drug Development Considerations

While this compound shows significant therapeutic potential, its application has been limited by its hydrophobic properties, poor stability, and low bioavailability.[4][5] Researchers are exploring novel drug delivery systems, such as nanoparticulate formulations, to overcome these challenges and enhance its clinical efficacy.[4][5] It is also an inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which can lead to drug interactions.[2]

References

Troubleshooting & Optimization

Improving Berberine chloride hydrate solubility in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Berberine (B55584) chloride hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of Berberine chloride hydrate?

A1: The aqueous solubility of this compound is temperature-dependent. At 25°C, its solubility is approximately 1.96 ± 0.11 mg/mL, which is equivalent to 5.27 ± 0.30 mM.[1][2] This increases to 8.50 ± 0.40 mM at 37°C.[1][3]

Q2: How does pH affect the solubility of this compound?

A2: Berberine is a permanently charged quaternary ammonium (B1175870) compound and, theoretically, its solubility should be independent of pH.[1][2] However, experimental data shows a significant dependence on the buffer system used. A markedly higher solubility is observed in phosphate (B84403) buffer at pH 7.0 compared to other buffers at different pH values.[1][3] For instance, the solubility in phosphate buffer at pH 7.0 can be up to 20-fold higher than in HCl, phthalate, or borate (B1201080) buffers at pH 1.2, 3.0, 5.0, and 9.0.[1][3]

Q3: What are the most common strategies to enhance the aqueous solubility of this compound?

A3: Common strategies to improve the solubility of berberine and other poorly soluble natural compounds include:

  • Complex Formation: Utilizing agents like cyclodextrins to form inclusion complexes.[4][5]

  • Solid Dispersion: Dispersing the compound in a carrier matrix to enhance dissolution.[4][6]

  • Particle Size Reduction & Nanotechnology: Increasing the surface area through techniques like micronization or creating nanoparticles.[4][7][8]

  • Co-crystal Formation: Creating a crystalline structure with a suitable co-former to improve solubility and stability.[9][10]

  • Use of Co-solvents: Dissolving the compound in a mixture of solvents. For maximum solubility in aqueous buffers, it is often recommended to first dissolve berberine chloride in an organic solvent like DMSO and then dilute it with the aqueous buffer.[11]

Troubleshooting Guide

Issue: My this compound is not dissolving completely in water or my desired buffer.

Possible Cause & Solution Workflow:

G cluster_start Initial Observation cluster_outcome Expected Outcome start Incomplete Dissolution check_temp Is the temperature optimized? (Solubility increases with temperature) start->check_temp Troubleshoot check_buffer Are you using a phosphate buffer (pH 7.0)? (Significantly higher solubility) check_temp->check_buffer If still an issue strategy_cosolvent Use a Co-solvent (e.g., DMSO) (For stock solutions) check_buffer->strategy_cosolvent For high concentration stocks strategy_cd Complexation with Cyclodextrin (B1172386) (e.g., HP-β-CD) check_buffer->strategy_cd For aqueous formulations strategy_sd Solid Dispersion (with carriers like PEG) check_buffer->strategy_sd For solid dosage forms strategy_nano Nanoparticle Formation (e.g., Antisolvent Precipitation) check_buffer->strategy_nano For enhanced bioavailability end This compound Fully Solubilized strategy_cosolvent->end strategy_cd->end strategy_sd->end strategy_nano->end

Caption: Troubleshooting workflow for this compound dissolution.

Issue: I observe precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer.

  • Possible Cause: The concentration of the DMSO stock solution is too high, or the final concentration in the aqueous buffer exceeds its solubility limit even with the co-solvent. The type of aqueous buffer can also play a role.

  • Solution:

    • Reduce Stock Concentration: Try preparing a more dilute stock solution in DMSO.

    • Optimize Dilution: When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Final Concentration: Ensure the final concentration of berberine in the aqueous solution does not exceed its solubility limit in that specific medium. A 1:4 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.2 mg/ml.[11]

    • Buffer Choice: As noted, phosphate buffers at neutral pH tend to offer the best solubility.[1][3]

Issue: My attempts to use surfactants to improve solubility are not working or are making it worse.

  • Possible Cause: Studies have shown that non-ionic surfactants do not significantly improve the aqueous solubility of berberine chloride.[3] Furthermore, ionic surfactants like sodium lauryl sulfate (B86663) (SLS) and cetyl trimethyl ammonium bromide (CTAB) can actually decrease its solubility, especially at higher concentrations.[1][2][12]

  • Solution: Avoid using ionic surfactants. If a formulation approach is needed, consider complexation with cyclodextrins or creating a solid dispersion, which have been shown to be more effective.

Quantitative Data Summary

Table 1: Solubility of this compound in Aqueous Media

Solvent/Buffer SystemTemperature (°C)Solubility (mM)Solubility (mg/mL)Reference
Water255.27 ± 0.291.96 ± 0.11[1][2]
Water378.50 ± 0.40~3.16[1][3]
Phosphate Buffer (pH 7.0)254.05 ± 0.09~1.51[1][3][12]
Phosphate Buffer (pH 7.0)379.69 ± 0.37~3.60[1][3]
HCl, Phthalate, Borate Buffers (pH 1.2, 3.0, 5.0, 9.0)250.2 - 0.4~0.07 - 0.15[1][3]
1:4 DMSO:PBS (pH 7.2)Not Specified~0.540.2[11]

Table 2: Efficacy of Different Solubility Enhancement Techniques

Enhancement TechniqueExcipient/MethodFold Increase in SolubilityReference
Inclusion Complexation20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD)~4.5-fold[1][2][12]
Inclusion ComplexationHydroxypropyl-β-Cyclodextrin (HP-β-CD) (0.01 mol/L)5.27-fold[13][14][15]
Solid DispersionBerberine-citric acid complex>3-fold[6][16]
Solid DispersionBerberine-gelucire complex>3-fold[6][16]
Solid DispersionBerberine-phospholipid complex2-fold[6][16]
Nanoparticle FormationEvaporative Precipitation of Nanosuspension (EPN)Significant increase (specific fold not stated)[8][17]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is based on the freeze-drying method to form a 1:1 molar ratio inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[13][14]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Complexation Reaction cluster_isolation Isolation & Drying prep_bbr Dissolve Berberine Chloride in minimal ethanol mix Slowly add Berberine solution to HP-β-CD solution (e.g., 50-60°C with stirring) prep_bbr->mix prep_cd Dissolve HP-β-CD in deionized water prep_cd->mix stir Stir for extended period (e.g., 8-12 hours) mix->stir cool Cool solution to room temperature, then 4°C stir->cool filter Filter to remove any un-complexed Berberine cool->filter freeze_dry Lyophilize (Freeze-dry) the filtrate filter->freeze_dry product Final Inclusion Complex Powder freeze_dry->product

Caption: Workflow for preparing a Berberine-Cyclodextrin inclusion complex.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating

  • Freeze-dryer

Procedure:

  • Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.

  • In a beaker, dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water with stirring.

  • Heat the HP-β-CD solution to 50-60°C.[18]

  • Dissolve the this compound in a minimal amount of ethanol.

  • Slowly add the ethanolic berberine solution to the heated HP-β-CD solution while maintaining vigorous stirring.[18]

  • Continue stirring the mixture at 50-60°C for several hours (e.g., 8-12 hours) to facilitate complex formation.[18]

  • Allow the solution to cool gradually to room temperature, and then store it at 4°C overnight to ensure complete precipitation of any un-complexed material.[18]

  • Filter the cooled solution to remove any undissolved or un-complexed this compound. A 0.22 µm filter is recommended for clarity.[19]

  • Transfer the clear filtrate to a suitable container and freeze it.

  • Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained. This powder is the Berberine-HP-β-CD inclusion complex.

Protocol 2: Preparation of a Berberine Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion to enhance the dissolution of berberine, as adapted from various studies.[6][20][21]

Materials:

  • This compound

  • Carrier (e.g., Polyethylene Glycol (PEG) 6000, Povidone K30, Citric Acid)[6][22]

  • Common solvent (e.g., Ethanol, Methanol)

  • Rotary evaporator or vacuum oven

Procedure:

  • Determine the desired ratio of berberine to the carrier (e.g., 1:1, 1:2, 1:4 by weight).

  • Dissolve both the this compound and the selected carrier in a common solvent in a round-bottom flask. Ensure complete dissolution, which may require gentle warming or sonication.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.

  • Continue to dry the resulting solid mass under vacuum at a slightly elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can then be scraped, collected, and pulverized into a fine powder.

  • Store the solid dispersion powder in a desiccator to prevent moisture absorption.

Characterization (Optional but Recommended):

  • Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure drug and a simple physical mixture.

  • Solid-State Analysis (XRD, DSC): Use X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of berberine within the carrier matrix.[6][21]

References

Berberine chloride hydrate stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of berberine (B55584) chloride hydrate (B1144303) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of berberine chloride hydrate in solution?

A1: this compound's stability in solution is highly dependent on the pH, temperature, and presence of light. Forced degradation studies, which use harsh conditions to identify potential degradation pathways, indicate that it is susceptible to degradation in acidic, basic, and oxidative environments, particularly at elevated temperatures.[1][2] However, under more controlled, long-term storage conditions (e.g., 25°C and 40°C), one study has shown it to be very stable for up to 6 months across a pH range of 1.2 to 9.0, with less than 5% degradation observed.[3][4]

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in near-neutral conditions. It is unstable in both strongly acidic and, particularly, strongly alkaline solutions. One forced degradation study demonstrated significant degradation in a basic solution (1M NaOH) at 80°C, with 48% degradation in 30 minutes and 83% in 3 hours.[1] In an acidic solution (1M HCl) at 80°C, a 6% degradation was observed after 5 hours.[1]

Q3: What is the impact of temperature on the stability of this compound?

A3: Elevated temperatures accelerate the degradation of this compound, especially in the presence of acidic or basic conditions.[1] For instance, the significant degradation in acidic and basic solutions was observed at 80°C.[1] In its solid form, berberine chloride dihydrate is unstable at high temperatures (60°C) and high humidity (95% ± 5%).[5] Thermal analysis has shown that the dihydrate and tetrahydrate forms can undergo interconversions at temperatures between 30-49°C, and the dihydrate can convert to the anhydrate form between 70-87°C.[6]

Q4: Is this compound sensitive to light?

A4: While some forced degradation studies suggest that this compound is relatively stable under photolytic conditions (exposure to 254 nm and 365 nm UV light for 24 hours), other sources indicate it is sensitive to UV radiation and sunlight.[1][7] It is therefore recommended to protect solutions of this compound from light by using amber vials or other light-blocking containers.

Q5: What are the recommended storage conditions for this compound solutions?

A5: For short-term storage, solutions should be kept at 2-8°C and protected from light. For long-term storage, it is advisable to store solutions at -20°C or below. Always use tightly sealed containers to prevent solvent evaporation and contamination.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected degradation of this compound in my experiment. 1. pH of the solution: The pH may be too acidic or alkaline. 2. High temperature: The experimental temperature may be too high. 3. Light exposure: The solution may have been exposed to light for a prolonged period. 4. Oxidizing agents: Presence of oxidizing agents in the solution.1. Measure and adjust the pH of your solution to be as close to neutral as possible, if your experimental design allows. 2. If possible, conduct the experiment at a lower temperature. 3. Protect your samples from light by using amber vials or covering them with aluminum foil. 4. Avoid the use of strong oxidizing agents in your formulation or buffer.
Inconsistent results in stability studies. 1. Inconsistent sample preparation: Variations in concentration, pH, or solvent. 2. Variable storage conditions: Fluctuations in temperature or light exposure between samples. 3. Analytical method variability: Inconsistent HPLC parameters (e.g., mobile phase, flow rate).1. Ensure a standardized and well-documented protocol for sample preparation. 2. Store all samples for a given study under identical and controlled conditions. 3. Calibrate and validate your analytical method. Use a consistent and robust HPLC method for all analyses.
Precipitation of this compound from solution. 1. Low solubility at the given pH: Berberine chloride has pH-dependent solubility. 2. Low temperature: Solubility decreases at lower temperatures. 3. High concentration: The concentration may exceed the solubility limit.1. Adjust the pH to improve solubility. Solubility is reportedly highest in phosphate (B84403) buffer at pH 7.0.[3] 2. If possible, slightly increase the temperature of the solution. 3. Prepare a more dilute solution.

Data Presentation

Table 1: Stability of this compound under Forced Degradation Conditions

Condition Temperature Duration Degradation (%) Reference
1M HCl80°C5 hours6[1]
1M NaOH80°C30 minutes48[1]
1M NaOH80°C3 hours83[1]
30% H₂O₂80°C1 hour19[1]
Dry Heat105°C12 hoursStable[1]
Water Hydrolysis80°C4 hoursStable[1]
Photolytic (254 nm & 365 nm)Ambient24 hoursStable[1]

Table 2: Long-Term Stability of Berberine Chloride in Solution

pH Temperature Duration Degradation (%) Reference
1.2 - 9.025°C & 40°C6 months< 5[3]

Experimental Protocols

1. Forced Degradation Study Protocol

This protocol is a summary of the methodology used in forced degradation studies to assess the stability of this compound.[1]

  • Acid Degradation:

    • Accurately weigh 10 mg of berberine chloride and transfer to a 100 ml volumetric flask.

    • Add 20 ml of 1 M hydrochloric acid solution.

    • Reflux the solution for 5 hours at 80°C.

    • After cooling to room temperature, neutralize the acid with 1 M sodium hydroxide (B78521) solution.

    • Dilute with the mobile phase to obtain a final concentration of 100 µg/ml for HPLC analysis.

  • Base Degradation:

    • Accurately weigh 10 mg of berberine chloride and dissolve it in 5 ml of diluent in a 100 ml volumetric flask.

    • Add 20 ml of 1 M sodium hydroxide solution.

    • Reflux the mixture for 30 minutes and 3 hours at 80°C in separate experiments.

    • After cooling to room temperature, neutralize with 1 M hydrochloric acid.

    • Dilute with the mobile phase to a final concentration of 100 µg/ml for HPLC analysis.

  • Oxidative Degradation:

    • Accurately weigh 10 mg of berberine chloride and place it in a 100 ml volumetric flask.

    • Add 10 ml of 30% hydrogen peroxide.

    • Heat the mixture for 1 hour at 80°C.

    • After cooling to room temperature, dilute with the mobile phase to a final concentration of 100 µg/ml for HPLC analysis.

  • Thermal Degradation (Dry Heat):

    • Place 10 mg of berberine chloride in an oven at 105°C for 12 hours.

    • Allow it to cool to room temperature.

    • Dilute with the mobile phase to obtain a concentration of 100 µg/ml for HPLC analysis.

  • Photolytic Degradation:

    • Prepare two 100 ml volumetric flasks, each containing 10 mg of berberine chloride, and dilute with the mobile phase.

    • Expose one solution to UV light at 254 nm and the other to 365 nm for 24 hours.

    • Analyze the samples by HPLC.

2. HPLC Method for Stability Indicating Assay

The following is an example of an HPLC method used for the analysis of berberine chloride and its degradation products.[1]

  • Column: Reversed-phase C18 column (e.g., Hypersil C18).

  • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 3) in a ratio of 25:75 (v/v).

  • Flow Rate: 1 ml/min.

  • Detection: UV detection at 271 nm.

  • Injection Volume: Typically 20 µl.

  • Temperature: Ambient.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start Weigh this compound dissolve Dissolve in appropriate solvent start->dissolve stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidizing Agent) dissolve->stress neutralize Neutralize (if applicable) stress->neutralize dilute Dilute to final concentration neutralize->dilute inject Inject sample into HPLC dilute->inject separate Separation on C18 column inject->separate detect UV Detection separate->detect quantify Quantify Berberine and Degradants detect->quantify compare Compare peak areas to control quantify->compare calculate Calculate % Degradation compare->calculate report Report Stability Profile calculate->report

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_berberine cluster_pathways Key Signaling Pathways Modulated by Berberine cluster_cellular_effects Cellular Effects berberine Berberine ampk AMPK (Activated) berberine->ampk pi3k PI3K/AKT/mTOR (Inhibited) berberine->pi3k mapk MAPK (Inhibited) berberine->mapk nfkb NF-κB (Inhibited) berberine->nfkb glucose Increased Glucose Uptake ampk->glucose apoptosis Induction of Apoptosis pi3k->apoptosis proliferation Inhibition of Cell Proliferation pi3k->proliferation inflammation Reduced Inflammation mapk->inflammation nfkb->inflammation

Caption: Key signaling pathways modulated by Berberine.[6][8][9][10][11]

References

Technical Support Center: Optimizing Berberine Chloride Hydrate for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Berberine (B55584) chloride hydrate (B1144303) in your research. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols to ensure you obtain reliable and reproducible results in your cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is Berberine chloride hydrate and how does it affect cell viability?

A: Berberine is a natural isoquinoline (B145761) alkaloid extracted from plants like Coptis chinensis. It has been extensively studied for its various biological activities, including its anti-cancer effects.[1] Berberine can inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.[1][2][3] The primary mechanisms involve modulating signaling pathways like the BCL-2/BAX pathway, PI3K/AKT/mTOR, and MAPK/ERK, as well as suppressing telomerase activity.[1][2][3]

Q2: What is a typical starting concentration range for Berberine in a cell viability assay?

A: The effective concentration of Berberine, often expressed as the IC50 (the concentration that inhibits 50% of cell growth), varies significantly depending on the cell line.[2][4][5] For initial screening, a broad range of concentrations is recommended, for example, from 1 µM to 200 µM.[4][5][6][7] Some studies have used concentrations as high as 3,587.9 µM for less sensitive cell lines like HepG2.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

Q3: How should I prepare a stock solution of this compound?

A: this compound is soluble in organic solvents like DMSO (Dimethyl sulfoxide).[6][8] To prepare a stock solution, dissolve the powder in fresh, high-quality DMSO to a concentration of 10-40 mM.[9][10] For example, to make a 10 mM stock, dissolve 3.72 mg of this compound (MW: 371.8 g/mol ) in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]

Q4: What is the typical incubation time for Berberine treatment?

A: Incubation times in published studies typically range from 24 to 72 hours.[4][6][7] A 48-hour incubation is a common time point for determining IC50 values.[2][6] However, the optimal time can depend on the cell line's doubling time and the specific endpoint being measured (e.g., apoptosis, cell cycle arrest). Time-course experiments (e.g., 24, 48, and 72 hours) are recommended to fully characterize the effect of Berberine.

Data Presentation: IC50 Values of Berberine

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Berberine in various human cancer cell lines after a 48-hour treatment, as determined by MTT assay. This data can serve as a reference for selecting an appropriate concentration range for your experiments.

Cell LineCancer TypeIC50 (µM)Reference
HT29Colon Cancer52.37 ± 3.45[2]
LoVoColorectal Carcinoma40.8 ± 4.1[7]
HCT116Colorectal Carcinoma98.6 ± 2.9[7]
MCF-7Breast Cancer272.15 ± 11.06[2]
T47DBreast Cancer25[6]
MDA-MB-231Triple-Negative Breast Cancer16.7 ± 2.37[5]
HCC70Triple-Negative Breast Cancer0.19 ± 0.06[5]
A549Lung Cancer139.4[4]
HelaCervical Carcinoma245.18 ± 17.33[2]
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[2]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[2]

Note: IC50 values can vary between labs due to differences in cell culture conditions, assay protocols, and Berberine salt forms.

Experimental Protocols

Protocol: Determining Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Berberine Treatment: The next day, prepare serial dilutions of Berberine in complete culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Berberine. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest Berberine concentration, and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][13]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[12] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Analysis prep_stock Prepare Berberine Stock Solution (in DMSO) serial_dil Prepare Serial Dilutions of Berberine in Medium prep_stock->serial_dil seed_cells Seed Cells in 96-Well Plate add_treat Treat Cells with Berberine (24-72h Incubation) seed_cells->add_treat serial_dil->add_treat add_mtt Add MTT Reagent (2-4h Incubation) add_treat->add_mtt solubilize Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_via Calculate % Viability read_abs->calc_via plot_ic50 Plot Dose-Response Curve & Determine IC50 calc_via->plot_ic50 G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Regulation berberine Berberine PI3K PI3K berberine->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) berberine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) berberine->Bax Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis G start Inconsistent Viability Results check_variability High variability between replicates? start->check_variability check_response Low/No response to Berberine? check_variability->check_response No sol_variability Review cell seeding technique. Avoid edge effects. Calibrate pipettes. check_variability->sol_variability Yes sol_no_response Check cell line sensitivity. Prepare fresh Berberine stock. Optimize cell density. check_response->sol_no_response Yes sol_high_background Use phenol (B47542) red-free media. Run compound-only controls. Check for contamination. check_response->sol_high_background No (High Background) end Results Optimized sol_variability->end sol_no_response->end sol_high_background->end

References

Validation & Comparative

Berberine Chloride Hydrate Versus Metformin in Prediabetic Models: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of berberine (B55584) chloride hydrate (B1144303) and metformin (B114582) in prediabetic models, supported by experimental data from clinical trials. The information is intended to inform research and development in the field of metabolic diseases.

Executive Summary

Prediabetes, a critical intermediate stage between normal glucose tolerance and overt type 2 diabetes, presents a crucial window for intervention. Metformin is a widely prescribed first-line therapy for managing this condition.[1][2][3] Berberine, a natural alkaloid, has emerged as a potential alternative with a growing body of evidence supporting its therapeutic effects on glucose metabolism.[4][5][6] This guide synthesizes findings from a randomized clinical trial to compare the glycemic control and safety profiles of berberine chloride hydrate and metformin in individuals with prediabetes. The data suggests that berberine demonstrates comparable efficacy to metformin in improving key glycemic markers, with a potentially more favorable gastrointestinal side effect profile.[1][7][8]

Quantitative Data Comparison

The following table summarizes the key quantitative outcomes from a 12-week randomized, open-label, parallel-group clinical trial comparing berberine hydrochloride and metformin in newly diagnosed prediabetic adults.[1][7][8]

Table 1: Glycemic Control Parameters after 12 Weeks of Treatment [1][7][8]

ParameterBerberine HCl (500 mg twice daily)Metformin (500 mg twice daily)
Baseline Fasting Plasma Glucose (FPG) (mg/dl) 109.8 ± 4.6110.2 ± 4.8
End of Study FPG (mg/dl) 97.2 ± 3.699.4 ± 3.8
Mean Change in FPG (mg/dl) -12.6 ± 2.4-10.8 ± 2.5
Baseline Postprandial Plasma Glucose (PPG) (mg/dl) 156.4 ± 6.8157.1 ± 7.0
End of Study PPG (mg/dl) 134.6 ± 5.4137.8 ± 5.6
Mean Change in PPG (mg/dl) -21.8 ± 3.9-19.3 ± 4.0
Change in HbA1c (%) -0.31-0.28
Between-group difference in HbA1c change (p-value) \multicolumn{2}{c}{p=0.04}

Table 2: Adverse Events [1][7][8]

Adverse EventBerberine HCl (%)Metformin (%)
Gastrointestinal Upset 2030

Experimental Protocols

Study Design: A 12-week, randomized, open-label, parallel-group clinical trial was conducted with newly diagnosed prediabetic adults.[1][7][8]

Participant Allocation: Ninety participants were randomly assigned to one of two treatment groups:

  • Berberine Group (n=45): Received Berberine hydrochloride 500 mg twice daily.[1][7][8]

  • Metformin Group (n=45): Received Metformin 500 mg twice daily.[1][7][8]

Outcome Measures:

  • Primary Outcomes: Changes in fasting plasma glucose (FPG), postprandial plasma glucose (PPG), and glycated hemoglobin (HbA1c) from baseline to 12 weeks.[1][7][8]

  • Secondary Outcomes: Incidence of adverse events.[7][8]

Signaling Pathways and Experimental Workflow

The primary mechanism of action for both berberine and metformin involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4][5][9]

cluster_0 Cellular Environment cluster_1 Cellular Signaling Cascade Berberine Berberine AMPK AMPK Activation Berberine->AMPK Activates Metformin Metformin Metformin->AMPK Activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Promotes Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Insulin_Sensitivity Improved Insulin Sensitivity AMPK->Insulin_Sensitivity Enhances cluster_workflow Experimental Workflow Start Screening of Prediabetic Patients Randomization Randomization (n=90) Start->Randomization Berberine_Arm Berberine HCl 500 mg twice daily (n=45) Randomization->Berberine_Arm Group 1 Metformin_Arm Metformin 500 mg twice daily (n=45) Randomization->Metformin_Arm Group 2 Follow_Up 12-Week Follow-up Berberine_Arm->Follow_Up Metformin_Arm->Follow_Up Data_Collection Data Collection (FPG, PPG, HbA1c, Adverse Events) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

References

Safety Operating Guide

Proper Disposal of Berberine Chloride Hydrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of berberine (B55584) chloride hydrate (B1144303), a quaternary ammonium (B1175870) salt derived from the group of isoquinoline (B145761) alkaloids. Adherence to these procedures is vital for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) specific to the berberine chloride hydrate product in your possession. While some suppliers classify this compound as not hazardous, it is crucial to handle it with care, employing standard laboratory safety protocols.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Use appropriate chemical-resistant gloves and a lab coat.[3][4]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[4]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[5]

Disposal Procedures: A Step-by-Step Approach

The guiding principle for the disposal of this compound is to treat it as a chemical waste product and manage it through your institution's Environmental Health & Safety (EH&S) program.[6][7] Under no circumstances should this compound be disposed of down the drain or in regular trash. [6][7][8]

Step 1: Waste Identification and Classification

While some safety data sheets indicate that this compound is not a hazardous substance, it is best practice to manage all chemical waste as hazardous until a formal determination is made by EH&S personnel.[1][2][3][9] Intentional dilution or neutralization to avoid hazardous waste collection is illegal.[7]

Step 2: Containerization

  • Primary Container: If possible, collect the waste in its original container.[10][11] The container must be in good condition, free of leaks, and compatible with the chemical.[9][12]

  • Labeling: As soon as the first waste is added, label the container with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the accumulation start date.[10][12] Do not use abbreviations.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[6][10][12]

Step 3: Segregation and Storage

  • Incompatible Materials: Store this compound waste away from strong oxidizing agents, with which it may react violently.[2] A physical barrier should be used to separate incompatible chemicals.[13]

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[6][11] This area must be at or near the point of generation and under the control of laboratory personnel.[13]

  • Secondary Containment: It is recommended to use secondary containment, such as a chemically resistant tray or bin, for all liquid waste containers.[9][10]

Step 4: Disposal of Empty Containers

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water, given its solubility) before it can be disposed of as regular trash.[8][9][10]

  • Rinsate Collection: The first rinsate, and for highly toxic chemicals the first three, must be collected and disposed of as hazardous waste.[10][14]

  • Defacing Labels: Before disposing of the rinsed container in regular trash, all hazardous identification labels must be defaced or removed.[9]

Step 5: Arranging for Pickup and Disposal

  • Contact EH&S: Once the waste container is full or has reached the SAA time limit, contact your institution's EH&S department to schedule a waste pickup.[6]

  • Documentation: Complete any required hazardous waste pickup forms, providing an accurate description of the waste.[12]

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₂₀H₁₈ClNO₄ · xH₂O[5]
Molecular Weight371.81 (anhydrous)[5]
SolubilitySoluble in hot water, slightly soluble in water and ethanol.[15]
Storage TemperatureRoom Temperature, in a dry, dark place.[5][15]

Experimental Workflow for Disposal

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify as Chemical Waste A->B Start C Select a Compatible, Leak-Proof Container B->C D Label Container: 'HAZARDOUS WASTE' Chemical Name & Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Segregate from Incompatible Chemicals E->F G Container Full or Time Limit Reached? F->G H Contact Environmental Health & Safety (EH&S) G->H Yes I Schedule Waste Pickup H->I J Complete Disposal Documentation I->J

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Berberine Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel working with Berberine chloride hydrate (B1144303). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

Berberine chloride hydrate is a bioactive compound extensively used in biomedical research. While it is not consistently classified as a hazardous substance across all safety data sheets (SDS), prudence dictates treating it with care to mitigate any potential risks.[1][2][3] The following guidelines offer a comprehensive operational and disposal plan to ensure the safe handling of this chemical.

Essential Safety and Handling Information

A thorough review of multiple safety data sheets reveals some variations in hazard classification. However, a conservative approach prioritizing safety is recommended. The following table summarizes the key safety information and personal protective equipment (PPE) required when handling this compound.

Aspect Recommendation Sources
Eye/Face Protection Safety glasses with side-shields or goggles.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat is mandatory.[2][3][4]
Respiratory Protection Generally not required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated.[1][2][3]
Ventilation Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.[2][3][5]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[2][5]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][5][6]
First Aid: Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water.[2][3][5]
First Aid: Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][3][5][6]
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2][3][5]

Operational Plan: Step-by-Step Guidance

To ensure safe handling during routine laboratory procedures, follow these step-by-step instructions.

1. Weighing this compound:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE: a lab coat, safety glasses with side-shields, and nitrile gloves.

  • Location: Conduct weighing inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Procedure:

    • Use a clean, dedicated spatula for transferring the powder.

    • Carefully scoop the desired amount onto a weigh boat or paper.

    • Avoid generating dust. If dust is observed, gently clean the area with a damp paper towel.

    • Close the container tightly immediately after use.

    • Clean the spatula and the weighing area thoroughly.

2. Preparing a Solution:

  • Preparation: Wear the same PPE as for weighing.

  • Location: All solution preparation should be performed in a chemical fume hood.

  • Procedure:

    • Add the weighed this compound to the solvent slowly.

    • Stir the solution gently to dissolve the compound. Avoid splashing.

    • If using a sonicator or vortex, ensure the container is securely capped.

    • Clearly label the container with the chemical name, concentration, solvent, date, and your initials.

3. Spill Cleanup:

  • Immediate Action: Alert others in the vicinity. If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's safety office.

  • Small Spills (Powder):

    • Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully sweep up the material and place it in a sealed container for disposal.

  • Small Spills (Solution):

    • Absorb the spill with an inert material, such as vermiculite, sand, or a commercial spill kit.

    • Place the absorbent material into a sealed container for disposal.

  • Decontamination: Clean the spill area with soap and water.

Disposal Plan

All waste containing this compound must be handled as chemical waste.

  • Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weigh boats, paper towels, gloves) in a clearly labeled, sealed waste container.

  • Liquid Waste: Collect solutions of this compound in a designated, labeled waste container. Do not pour down the drain.[1][2]

  • Disposal: Dispose of all waste through your institution's hazardous waste management program.[2]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Completion A Don PPE: Lab Coat, Gloves, Safety Glasses B Prepare Work Area: Ensure proper ventilation (Fume Hood) A->B C Weighing: Minimize dust generation B->C D Solution Preparation: Add powder to solvent slowly C->D E Spill Cleanup: Absorb and contain D->E In case of spill G Decontaminate Work Area D->G After handling F Waste Disposal: Collect in labeled hazardous waste containers E->F F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.